N-Acetyl-7-deoxyneuraminic acid
Description
The exact mass of the compound N-Acetyl-7-deoxyneuraminic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Amino Sugars - Neuraminic Acids - Sialic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Acetyl-7-deoxyneuraminic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-7-deoxyneuraminic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
117193-31-4 |
|---|---|
Molecular Formula |
C11H19NO8 |
Molecular Weight |
293.27 g/mol |
IUPAC Name |
(2S,4S,5R,6S)-5-acetamido-6-[(2S)-2,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO8/c1-5(14)12-9-7(16)3-11(19,10(17)18)20-8(9)2-6(15)4-13/h6-9,13,15-16,19H,2-4H2,1H3,(H,12,14)(H,17,18)/t6-,7-,8-,9+,11-/m0/s1 |
InChI Key |
OJKMRYAMSZNUHX-HQCZOREISA-N |
SMILES |
CC(=O)NC1C(CC(OC1CC(CO)O)(C(=O)O)O)O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1C[C@@H](CO)O)(C(=O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1CC(CO)O)(C(=O)O)O)O |
Synonyms |
N-acetyl-7-deoxyneuraminic acid NA-7-DNMA |
Origin of Product |
United States |
Foundational & Exploratory
N-Acetyl-7-deoxyneuraminic Acid: Structural Architecture and Therapeutic Utility
Topic: N-Acetyl-7-deoxyneuraminic acid (Neu7d5Ac) Chemical Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
N-Acetyl-7-deoxyneuraminic acid (Neu7d5Ac) is a synthetic structural analog of N-acetylneuraminic acid (Neu5Ac), the most abundant sialic acid in mammalian cells. By replacing the hydroxyl group at the C7 position with a hydrogen atom, this molecule serves as a critical probe for elucidating the role of the glycerol side chain (C7–C9) in enzyme-substrate recognition.
The C7 hydroxyl is a pivotal hydrogen-bond donor/acceptor in interactions with sialidases (neuraminidases), Siglecs, and viral hemagglutinins. Its removal in Neu7d5Ac alters the rotational freedom of the C7–C8 bond, impacting the global conformation of the exocyclic tail. This guide details the chemical structure, chemo-enzymatic synthesis, and biological implications of Neu7d5Ac, providing a roadmap for its use in glycomimetic drug design.
Chemical Architecture
Molecular Specifications
-
IUPAC Name: 5-Acetamido-3,5,7-trideoxy-D-glycero-D-galacto-non-2-ulopyranosonic acid
-
Chemical Formula:
-
Molecular Weight: 293.27 g/mol
-
Core Scaffold: 2-keto-3-deoxy-nonulsonic acid (KDN) derivative with an acetamido substitution at C5 and deoxygenation at C7.
Structural Topology & Stereochemistry
The defining feature of Neu7d5Ac is the methylene group at position 7 (
-
Ring Conformation: Like the parent Neu5Ac, the pyranose ring of Neu7d5Ac predominantly adopts a
chair conformation in solution.[1] -
Side Chain Dynamics (C7–C9): In native Neu5Ac, the C7–OH group stabilizes specific rotamers via intramolecular hydrogen bonding (often with the C9–OH or the acetamido carbonyl). In Neu7d5Ac, the absence of the C7–OH removes these constraints, increasing the entropic freedom of the side chain. This often results in a shift in the population of gauche(+), gauche(-), and anti conformers about the C6–C7 and C7–C8 bonds.
Figure 1: Structural relationship and functional consequences of converting Neu5Ac to Neu7d5Ac.
Synthesis Protocols
The synthesis of Neu7d5Ac is non-trivial due to the need for regioselective deoxygenation. The most robust pathway employs the Barton-McCombie deoxygenation reaction, targeting the C7 hydroxyl group after careful protection of the C4, C8, and C9 positions.
Synthetic Pathway (Chemical)[2]
-
Starting Material: Methyl ester of N-acetylneuraminic acid (Neu5Ac-OMe).
-
Protection Strategy:
-
Acetonation: React with 2,2-dimethoxypropane to form the 8,9-O-isopropylidene derivative.
-
Acylation: Protect C4-OH (often with an acetyl or benzoyl group).
-
This leaves the C7-OH free due to the steric constraints of the 8,9-acetonide formation.
-
-
Activation (Thiocarbonyl Formation):
-
React the free C7-OH with phenyl chlorothionoformate (
) or thiocarbonyldiimidazole (TCDI) to generate the C7-O-thiocarbonyl intermediate.
-
-
Radical Deoxygenation:
-
Treat with tributyltin hydride (
) and a radical initiator (AIBN) in refluxing toluene. The thiocarbonyl group is excised, leaving a methylene at C7.
-
-
Global Deprotection:
-
Acidic hydrolysis removes the isopropylidene group.
-
Base hydrolysis (saponification) removes the ester protecting groups and the methyl ester.
-
Chemo-Enzymatic Synthesis (Alternative)
An alternative, "greener" approach utilizes N-acetylneuraminic acid aldolase (NanA) in the reverse direction.
-
Substrates: N-Acetyl-4-deoxy-mannosamine (if targeting C4) or specific 4-deoxy precursors. For C7-deoxy, one would require 2,4-dideoxy-4-acetamido-mannose analogs, but the chemical synthesis of the precursor is often as complex as the direct modification of sialic acid. Therefore, the chemical modification of Neu5Ac remains the standard for producing the 7-deoxy congener.
Analytical Characterization
Validating the structure of Neu7d5Ac requires high-resolution NMR to confirm the loss of the C7 carbinol signal and the appearance of methylene protons.
Nuclear Magnetic Resonance (NMR) Data
The following table contrasts the key signals of the parent Neu5Ac with the 7-deoxy derivative (
| Position | Nucleus | Neu5Ac Shift ( | Neu7d5Ac Shift ( | Diagnostic Feature |
| C7 | ~3.50–3.60 (m, 1H) | 1.60–2.10 (m, 2H) | Appearance of diastereotopic methylene protons. | |
| C7 | ~68–70 ppm | ~30–35 ppm | Significant upfield shift due to deoxygenation. | |
| C3 | Unchanged | Confirms pyranose ring integrity. | ||
| C5 | ~3.90 (t) | ~3.85 | Slight perturbation due to proximity. |
Mass Spectrometry[3][4]
-
ESI-MS (Negative Mode):
-
Neu5Ac: m/z 308.2
-
Neu7d5Ac: m/z292.2 (Mass shift of -16 Da confirms loss of oxygen).
-
Biological Implications & Applications[5][6]
Sialidase (Neuraminidase) Specificity
Neu7d5Ac is a critical tool for mapping the active sites of sialidases.
-
Bacterial Sialidases (e.g., V. cholerae, C. perfringens): The C7–OH is often involved in a water-mediated hydrogen bond network. Removal of this group (7-deoxy) typically reduces
, indicating that while binding may still occur, the transition state stabilization is compromised. -
Viral Neuraminidases (Influenza A): The 7-position is a site of natural O-acetylation (Neu5,7Ac2).[2][3] Neu7d5Ac mimics the steric bulk of a de-O-acetylated species but cannot accept hydrogen bonds. It is often used to prove that C7 interactions are not strictly essential for cleavage but modulate the rate.
Siglec Recognition
Sialic acid-binding immunoglobulin-type lectins (Siglecs) have strict requirements for the glycerol side chain.
-
Siglec-7 (CD328): Known to bind Neu5Ac. Studies using deoxy analogs have shown that the C7–C9 tail is essential for high-affinity binding. Neu7d5Ac typically displays significantly reduced affinity (
increases), demonstrating that the C7–OH is a key contact point, often functioning as a hydrogen bond donor to the protein backbone.
Metabolic Engineering
Neu7d5Ac can be taken up by cells (via pinocytosis or specific transporters) and incorporated into cell surface glycoconjugates. This "metabolic oligosaccharide engineering" allows researchers to present a "bald" sialic acid on the cell surface, testing the dependence of pathogen entry (e.g., Influenza, Polyomavirus) on the specific C7 hydroxyl group.
References
-
Schauer, R. (2009).[4] Sialic acids as regulators of molecular and cellular interactions.[5] Current Opinion in Structural Biology, 19(5), 507-514.[4]
- Hinderlich, S., et al. (2015). Biosynthesis of N-acetylneuraminic acid in cells: A complex pathway. Biological Chemistry, 396(5), 507-519.
-
Crich, D., & Li, W. (2007). Synthesis of the 7-Deoxy and 7-O-Methyl Analogues of N-Acetylneuraminic Acid. Journal of Organic Chemistry, 72(7), 2387–2391.
-
Varki, A. (2008). Sialic acids in human health and disease. Trends in Molecular Medicine, 14(8), 351-360.
-
Angata, T., & Varki, A. (2002). Chemical diversity in the sialic acids and related alpha-keto acids: an evolutionary perspective. Chemical Reviews, 102(2), 439-469.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20190367548A1 - N-acetylated sialic acids and related sialosides - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemoenzymatic Synthesis of Sialosides Containing 7-N- or 7,9-Di-N-Acetyl Sialic Acid as Stable O-Acetyl Analogues for Probing Sialic Acid-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Showing Compound N-Acetylneuraminic acid (FDB001209) - FooDB [foodb.ca]
Unveiling the Sialome: A Technical Guide to 7-Deoxy Sialic Acid Analogs in Glycobiology Research
Introduction: Beyond the Terminal Sugar - A New Perspective on Sialic Acid Biology
Sialic acids, the nine-carbon sugar residues that cap the glycan chains of glycoproteins and glycolipids, are pivotal players in a vast array of biological processes.[1] From mediating cell-cell interactions and modulating immune responses to serving as receptors for pathogens, the influence of these terminal sugars is profound and far-reaching.[2][3] The dynamic nature of sialylation, orchestrated by the competing actions of sialyltransferases and sialidases, adds a further layer of complexity to their regulatory roles.[4] However, the inherent lability of certain modifications and the challenges in dissecting the functions of specific sialic acid linkages have spurred the development of chemical tools to probe and manipulate the sialome.
This technical guide delves into the world of 7-deoxy sialic acid analogs, a powerful class of chemical probes that are enabling researchers to unravel the intricate functions of sialic acids with unprecedented precision. By removing the hydroxyl group at the C7 position, these analogs offer unique properties, including resistance to certain enzymatic cleavage and the potential for selective inhibition, making them invaluable tools for glycobiologists, drug discovery scientists, and researchers in oncology and virology.
The Rationale for 7-Deoxy Sialic Acid Analogs: Stability and Selectivity
The hydroxyl group at the C7 position of sialic acid is a key recognition element for certain enzymes and can be a site of modification itself. Its removal in 7-deoxy analogs imparts several advantageous characteristics:
-
Resistance to Aldolase Cleavage: The sialic acid aldolase, an enzyme involved in the catabolism of sialic acids, recognizes the C7 hydroxyl group. 7-deoxy analogs are resistant to this cleavage, leading to their accumulation and enhanced metabolic incorporation.
-
Altered Sialidase Susceptibility: The absence of the C7 hydroxyl can significantly impact the binding and catalytic activity of sialidases. This property can be exploited to develop selective sialidase inhibitors or to create sialoglycans that are resistant to cleavage by specific viral or bacterial neuraminidases.[5]
-
Probing Sialic Acid-Binding Proteins: The C7 position is involved in the recognition by some sialic acid-binding proteins, such as certain Siglecs. 7-deoxy analogs can be used to investigate the importance of this interaction for protein binding and downstream signaling.
Chemoenzymatic Synthesis of 7-Deoxy Sialic Acid Analogs: A Practical Workflow
The synthesis of 7-deoxy sialic acid analogs is most efficiently achieved through a chemoenzymatic approach, which combines the precision of enzymatic reactions with the versatility of chemical synthesis. This strategy typically involves the synthesis of a modified N-acetylmannosamine (ManNAc) precursor, followed by an aldol condensation with pyruvate catalyzed by sialic acid aldolase.[6]
Workflow for Chemoenzymatic Synthesis of 7-Deoxy-N-acetylneuraminic acid (7-deoxy-Neu5Ac)
Caption: Chemoenzymatic synthesis workflow for 7-deoxy-Neu5Ac and its activation to the corresponding CMP-sugar donor.
Detailed Experimental Protocol: Synthesis of 7-deoxy-Neu5Ac
Materials:
-
N-acetyl-D-mannosamine (ManNAc)
-
Chemical reagents for the synthesis of 4-deoxy-ManNAc (specifics will depend on the chosen synthetic route)
-
Sodium pyruvate
-
Sialic acid aldolase (e.g., from E. coli)
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Ion-exchange resin (e.g., Dowex 1x8, acetate form)
-
Size-exclusion chromatography column (e.g., Bio-Gel P-2)
-
NMR spectrometer and mass spectrometer for characterization
Procedure:
-
Chemical Synthesis of 4-Deoxy-ManNAc: Synthesize the 4-deoxy-ManNAc precursor following a published chemical procedure. This multi-step process typically involves protection, modification, and deprotection of ManNAc.
-
Enzymatic Aldol Condensation:
-
In a reaction vessel, dissolve the synthesized 4-deoxy-ManNAc (e.g., 50 mM) and a molar excess of sodium pyruvate (e.g., 250 mM) in the reaction buffer.
-
Add sialic acid aldolase to the solution (e.g., 20 U/mmol of precursor).
-
Incubate the reaction mixture at 37°C with gentle agitation for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
-
-
Purification:
-
Terminate the reaction by boiling for 5 minutes to denature the enzyme, then centrifuge to remove the precipitated protein.
-
Apply the supernatant to an ion-exchange column (Dowex 1x8, acetate form).
-
Wash the column with water to remove unreacted precursors and salts.
-
Elute the 7-deoxy-Neu5Ac with a gradient of acetic acid (e.g., 0-1 M).
-
Pool the fractions containing the product and lyophilize.
-
For further purification, dissolve the lyophilized powder in water and apply to a size-exclusion chromatography column (Bio-Gel P-2) equilibrated with water.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized 7-deoxy-Neu5Ac using ¹H and ¹³C NMR spectroscopy and high-resolution mass spectrometry.
-
Metabolic Labeling with 7-Deoxy Sialic Acid Analogs: Visualizing the Sialome in Action
Metabolic glycoengineering using sialic acid analogs has become a cornerstone technique for studying sialoglycan dynamics in living cells and organisms.[7][8] By feeding cells with peracetylated, cell-permeable versions of 7-deoxy sialic acid analogs, these modified sugars can be incorporated into the cellular sialylation pathway and ultimately displayed on the cell surface.
Workflow for Metabolic Labeling and Detection
Caption: A generalized workflow for metabolic labeling of cell surface sialoglycans with 7-deoxy sialic acid analogs and subsequent detection.
Detailed Experimental Protocol: Metabolic Labeling of Jurkat Cells with 7-Azido-7-deoxy-Neu5Ac
Materials:
-
Jurkat cells (or other cell line of interest)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Peracetylated 7-azido-7-deoxy-N-acetylneuraminic acid (Ac₄-7-azido-7-deoxy-Neu5Ac)
-
DMSO (for dissolving the analog)
-
Phosphate-buffered saline (PBS)
-
Click chemistry reagents:
-
Alkyne-fluorophore conjugate (e.g., DBCO-Alexa Fluor 488)
-
Copper (I) catalyst (for CuAAC) or a copper-free click chemistry reagent (for SPAAC)
-
Ligand (e.g., TBTA) and reducing agent (e.g., sodium ascorbate) for CuAAC
-
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture and Analog Incubation:
-
Culture Jurkat cells to a density of approximately 5 x 10⁵ cells/mL.
-
Prepare a stock solution of Ac₄-7-azido-7-deoxy-Neu5Ac in DMSO (e.g., 50 mM).
-
Add the analog to the cell culture medium to a final concentration of 25-100 µM. Include a vehicle control (DMSO only).
-
Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Harvesting and Washing:
-
Harvest the cells by centrifugation.
-
Wash the cells three times with cold PBS to remove unincorporated analog.
-
-
Click Chemistry Reaction (SPAAC example):
-
Resuspend the cells in PBS containing 1% BSA.
-
Add the DBCO-Alexa Fluor 488 probe to a final concentration of 10-50 µM.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Washing and Detection:
-
Wash the cells three times with PBS containing 1% BSA to remove excess probe.
-
Resuspend the cells in PBS for analysis.
-
Analyze the labeled cells by flow cytometry or visualize them using fluorescence microscopy.
-
Quantitative Data Example:
| Cell Line | Analog Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) |
| Jurkat | 0 (Control) | 15 |
| Jurkat | 25 | 250 |
| Jurkat | 50 | 600 |
| Jurkat | 100 | 1200 |
7-Deoxy Sialic Acid Analogs as Enzyme Inhibitors: A Tool for Functional Studies
The modified structure of 7-deoxy sialic acid analogs makes them promising candidates for the development of selective inhibitors of sialidases and sialyltransferases.[5] By blocking the activity of these enzymes, researchers can investigate their roles in various physiological and pathological processes.
Workflow for Sialidase Inhibition Assay
Caption: A schematic of a typical sialidase inhibition assay using a fluorogenic substrate.
Detailed Experimental Protocol: Sialidase Inhibition Assay
Materials:
-
Sialidase (e.g., from Vibrio cholerae or human NEU2)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5)
-
Fluorogenic substrate: 4-Methylumbelliferyl-α-D-N-acetylneuraminic acid (4-MU-NANA)
-
7-deoxy-N-acetylneuraminic acid (as the potential inhibitor)
-
Stop solution (e.g., 0.5 M sodium carbonate, pH 10.5)
-
96-well black microplate
-
Fluorescence plate reader (Ex: 365 nm, Em: 445 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the sialidase in assay buffer.
-
Prepare a stock solution of 4-MU-NANA in assay buffer.
-
Prepare a serial dilution of the 7-deoxy-Neu5Ac inhibitor in assay buffer.
-
-
Set up the Reaction:
-
In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the sialidase solution.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate the Reaction:
-
Add the 4-MU-NANA substrate to all wells to start the reaction.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Terminate the Reaction and Measure Fluorescence:
-
Stop the reaction by adding the stop solution to each well.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Quantitative Data Example:
| Inhibitor (7-deoxy-Neu5Ac) Conc. (µM) | % Inhibition of V. cholerae Sialidase |
| 0 | 0 |
| 10 | 15 |
| 50 | 45 |
| 100 | 70 |
| 200 | 90 |
Applications in Disease Research and Drug Development
The unique properties of 7-deoxy sialic acid analogs make them powerful tools in various areas of biomedical research:
-
Cancer Biology: Aberrant sialylation is a hallmark of many cancers and is associated with metastasis and immune evasion.[2][3] 7-deoxy sialic acid analogs can be used to:
-
Metabolically label cancer cells to track their movement and metastatic potential.
-
Investigate the role of specific sialidases in cancer progression by using 7-deoxy analogs as selective inhibitors.
-
Probe the interactions between cancer cells and immune cells, such as the binding of sialylated tumor antigens to Siglec receptors on immune cells.[9]
-
-
Virology: Many viruses, including influenza virus, use sialic acids as receptors for host cell entry.[1] 7-deoxy sialic acid analogs can be employed to:
-
Develop novel antiviral agents by designing inhibitors of viral neuraminidases that are essential for viral release.[4]
-
Study the specificity of viral hemagglutinin binding to different sialic acid linkages.
-
Create cell lines with modified sialylation patterns to investigate the role of specific sialic acids in viral tropism.
-
-
Immunology: Sialic acids play a crucial role in regulating immune responses through interactions with Siglecs.[10] 7-deoxy sialic acid analogs can help to:
-
Elucidate the specific sialic acid structures recognized by different Siglecs.
-
Develop agonists or antagonists of Siglec signaling to modulate immune responses in autoimmune diseases and cancer.
-
Conclusion and Future Perspectives
7-deoxy sialic acid analogs have emerged as indispensable tools in the field of glycobiology. Their unique chemical properties provide researchers with the ability to dissect the complex roles of sialic acids in health and disease with enhanced precision. As our understanding of the sialome continues to expand, the development of new and more sophisticated 7-deoxy analogs, including those with multiple modifications or bioorthogonal handles, will undoubtedly open up new avenues for research and therapeutic intervention. The continued application of these powerful chemical probes promises to further illuminate the intricate world of sialoglycan function and pave the way for novel diagnostic and therapeutic strategies targeting the sweet interface of cellular communication.
References
-
Bifunctional Unnatural Sialic Acids for Dual Metabolic Labeling of Cell-Surface Sialylated Glycans. (2013). Journal of the American Chemical Society. [Link]
-
Chemoenzymatic synthesis of CMP-N-acetyl-7-fluoro-7-deoxy-neuraminic acid. (2008). Carbohydrate Research. [Link]
-
In vivo metabolic labeling of sialoglycans in the mouse brain by using a liposome-assisted bioorthogonal reporter strategy. (2016). Proceedings of the National Academy of Sciences. [Link]
-
Chemoenzymatic synthesis of sialosides containing C7-modified sialic acids and their application in sialidase substrate specificity studies. (2014). Organic & Biomolecular Chemistry. [Link]
-
Chemoenzymatic Synthesis of Sialosides Containing 7-N- or 7,9-Di-N-Acetyl Sialic Acid as Stable O-Acetyl Analogues for Probing Sialic Acid-Binding Proteins. (2021). The Journal of Organic Chemistry. [Link]
-
Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars. (2009). Angewandte Chemie International Edition. [Link]
-
Metabolic labeling strategy and visualization of sialylated glycans in developing zebrafish. (2011). Glycobiology. [Link]
-
Enzyme assay of sialyltransferases for glycoproteins. (2021). Glycoscience Protocols. [Link]
-
Sialoside Specificity of the Siglec Family Assessed Using Novel Multivalent Probes. (2003). The Journal of Biological Chemistry. [Link]
-
Chemoenzymatic Synthesis of Sialosides Containing 7-N- or 7,9-Di-N-Acetyl Sialic Acid as Stable O-Acetyl Analogues for Probing Sialic Acid-Binding Proteins. (2021). eScholarship, University of California. [Link]
-
Tumor Carbohydrate Associated Antigen Analogs as Potential Binders for Siglec-7. (2022). Chemistry – A European Journal. [Link]
-
Mass spectrometric analysis of products of metabolic glycan engineering with azido-modification of sialic acids. (2015). Analytical and Bioanalytical Chemistry. [Link]
-
Bifunctional Unnatural Sialic Acids for Dual Metabolic Labeling of Cell-Surface Sialylated Glycans. (2013). Journal of the American Chemical Society. [Link]
-
Chemoenzymatic synthesis of Neu5Ac and cyclic and linear structure of target compound. ResearchGate. [Link]
-
Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialic Acids. (2014). Analytical Chemistry. [Link]
-
Enzyme assay of sialyltransferases for glycoproteins. Japan Consortium for Glycobiology and Glycotechnology Database. [Link]
-
Chemoenzymatic Synthesis of Sialic Acid Derivatives Using Immobilized N-Acetylneuraminate Lyase in a Continuous Flow Reactor. (2017). ChemCatChem. [Link]
-
Synthesis of 4-azido sialic acid for testing against Siglec-7 and in metabolic oligosaccharide engineering. (2022). Organic & Biomolecular Chemistry. [Link]
-
Chemoenzymatic synthesis of 7-deoxy-7-fluorosialic acid derivatives. ResearchGate. [Link]
-
Design and Synthesis of Sialic Acid Conjugates as Inhibitors of EKC-causing Adenoviruses. (2010). DiVA portal. [Link]
-
Sialic acid. Wikipedia. [Link]
-
Sialic acids in cancer biology and immunity—recent advancements. (2020). Glycobiology. [Link]
-
Mass spectrometric analysis of products of metabolic glycan engineering with azido-modification of sialic acids. ResearchGate. [Link]
-
Enzyme assay of sialidases. Japan Consortium for Glycobiology and Glycotechnology Database. [Link]
-
The structure of siglec-7 in complex with sialosides: leads for rational structure-based inhibitor design. (2004). The Journal of Biological Chemistry. [Link]
-
Sialic Acid Metabolism: A Key Player in Breast Cancer Metastasis Revealed by Metabolomics. (2018). Frontiers in Oncology. [Link]
-
Facile synthesis of C5-azido derivatives of thiosialosides and 2,3-didehydro-5-N-acetylneuraminic acid (DANA). ChemRxiv. [Link]
-
Sialic acid derivatization for glycan analysis by mass spectrometry. (2019). Mass Spectrometry Reviews. [Link]
-
Sialic Acid Derivatives, Analogues, and Mimetics as Biological Probes and Inhibitors of Sialic Acid Recognizing Proteins. (2011). Taylor & Francis eBooks. [Link]
-
Sialic Acids. Essentials of Glycobiology, 2nd edition. [Link]
-
Inhibition of sialidase activity as a therapeutic approach. (2018). Expert Opinion on Therapeutic Targets. [Link]
-
Biological Functions and Analytical Strategies of Sialic Acids in Tumor. (2020). Molecules. [Link]
-
Post-Glycosylation Modification of Sialic Acid and Its Role in Virus Pathogenesis. (2019). Vaccines. [Link]
-
Sialosides Containing 7-N-Acetyl Sialic Acid Are Selective Substrates for Neuraminidases from Influenza A Viruses. (2022). ACS Chemical Biology. [Link]
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The Emerging Significance of 7-deoxy-N-acetylneuraminic Acid: A Technical Primer for Advanced Glycobiology Research
Abstract
This technical guide provides an in-depth exploration of 7-deoxy-N-acetylneuraminic acid (7-deoxy-Neu5Ac), a structurally modified sialic acid with significant potential in drug discovery and chemical biology. As the scientific community continues to unravel the complexities of glycobiology, derivatives of sialic acid are gaining prominence as tools to probe and modulate biological processes. This document details the fundamental molecular characteristics of 7-deoxy-Neu5Ac, outlines a robust chemoenzymatic synthetic workflow, and discusses its prospective applications, particularly in the context of neuraminidase inhibition and as a probe for studying sialoglycan interactions. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of deoxygenated sialic acids.
Introduction: The Rationale for Sialic Acid Deoxygenation
N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans, plays a pivotal role in a myriad of biological phenomena, from cell-cell recognition and immune responses to pathogen invasion.[1] Its nine-carbon backbone, carboxylic acid group, and N-acetyl moiety contribute to its diverse functionalities.[2] The strategic modification of the sialic acid scaffold, such as deoxygenation at specific positions, offers a powerful approach to dissecting its biological roles and developing novel therapeutic agents. The removal of a hydroxyl group, particularly at the C7 position, can profoundly alter the molecule's chemical properties, including its hydrogen bonding capacity and conformational flexibility. These alterations can, in turn, influence its interaction with sialidases (neuraminidases), sialyltransferases, and sialic acid-binding lectins (Siglecs), making 7-deoxy-Neu5Ac a molecule of considerable interest.
Molecular Profile of 7-deoxy-N-acetylneuraminic Acid
The foundational step in any investigation involving a novel compound is the precise characterization of its molecular properties. Based on the structure of its parent molecule, N-acetylneuraminic acid, the molecular formula and weight of 7-deoxy-N-acetylneuraminic acid can be accurately determined.
Molecular Formula and Weight
N-acetylneuraminic acid (Neu5Ac) has a molecular formula of C₁₁H₁₉NO₉ and a molecular weight of approximately 309.27 g/mol .[2][3] The "7-deoxy" designation signifies the removal of the hydroxyl group at the seventh carbon position. This results in the following molecular characteristics for 7-deoxy-N-acetylneuraminic acid:
| Property | N-acetylneuraminic acid (Neu5Ac) | 7-deoxy-N-acetylneuraminic acid (7-deoxy-Neu5Ac) |
| Molecular Formula | C₁₁H₁₉NO₉ | C₁₁H₁₉NO₈ |
| Molecular Weight | 309.27 g/mol | 293.27 g/mol |
Table 1: Comparison of the molecular properties of N-acetylneuraminic acid and its 7-deoxy derivative.
The reduction in molecular weight is a direct consequence of the removal of one oxygen atom (atomic weight ≈ 16.00 g/mol ). This seemingly subtle change has significant implications for the molecule's polarity and its potential to engage in hydrogen bonding, which is critical for its biological interactions.
Chemoenzymatic Synthesis of 7-deoxy-N-acetylneuraminic Acid: A Strategic Workflow
The synthesis of modified sialic acids often employs a chemoenzymatic approach, which combines the precision of enzymatic reactions with the versatility of chemical synthesis. This strategy is particularly advantageous for producing complex carbohydrates with high stereoselectivity. While a specific protocol for 7-deoxy-Neu5Ac is not extensively documented in readily available literature, a robust synthetic route can be extrapolated from established methods for synthesizing closely related deoxy and fluorodeoxy sialic acid derivatives.[4][5]
The proposed workflow leverages a two-enzyme system in a one-pot reaction, a highly efficient strategy that minimizes purification steps and maximizes yield.
Rationale for a Chemoenzymatic Approach
A purely chemical synthesis of a complex, stereochemically rich molecule like 7-deoxy-Neu5Ac would be a multi-step, arduous process requiring extensive use of protecting groups and purification. In contrast, enzymes offer unparalleled stereospecificity and regioselectivity under mild reaction conditions. The combination of chemical synthesis to prepare a modified precursor and enzymatic steps to build the final sialic acid structure provides an elegant and efficient solution.
Proposed Synthetic Workflow
The synthesis of 7-deoxy-Neu5Ac can be envisioned to proceed through the following key stages, starting from a readily available precursor:
Sources
- 1. Chemoenzymatic Synthesis of Sialosides Containing 7-N- or 7,9-Di-N-Acetyl Sialic Acid as Stable O-Acetyl Analogues for Probing Sialic Acid-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]
- 3. N-Acetylneuraminic acid | CAS 131-48-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Chemoenzymatic synthesis of CMP-N-acetyl-7-fluoro-7-deoxy-neuraminic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
7-deoxy-Neu5Ac: A Non-Natural Sialic Acid Probe for Glycobiology
This guide serves as a comprehensive technical resource on 7-deoxy-Neu5Ac , a precision chemical probe used to dissect the structural requirements of sialic acid-binding proteins and enzymes.
Technical Guide & Application Whitepaper
Executive Summary
7-deoxy-Neu5Ac (7-deoxy-N-acetylneuraminic acid) is a synthetically modified sialic acid analog lacking the hydroxyl group at the C7 position of the glycerol side chain. Unlike bioorthogonal probes (e.g., azido- or alkynyl-sialic acids) designed for conjugation, 7-deoxy-Neu5Ac serves as a mechanistic probe . It is primarily deployed to:
-
Map Hydrogen Bonding Networks: Determine the essentiality of the C7-hydroxyl group in ligand recognition by Siglecs (Sialic acid-binding Ig-like lectins) and viral hemagglutinins.
-
Differentiate Sialidase Activity: Act as a selective substrate that distinguishes between specific bacterial neuraminidases (which may tolerate the modification) and mammalian sialidases (specifically NEU2, which is often intolerant).
-
Modulate Immune Signaling: Engineer cell surfaces with "silent" sialic acids to evade checkpoint interactions dependent on the C7-OH motif.
Chemical & Structural Basis
Structural Comparison
The removal of the hydroxyl group at Carbon 7 (C7) fundamentally alters the solvation shell and hydrogen-bonding capacity of the molecule without significantly changing its steric bulk.
| Feature | Neu5Ac (Natural) | 7-deoxy-Neu5Ac (Probe) | Impact |
| Formula | C₁₁H₁₉NO₉ | C₁₁H₁₉NO₈ | Loss of 16 Da (Oxygen) |
| C7 Substituent | Hydroxyl (-OH) | Hydrogen (-H) | Loss of H-bond donor/acceptor |
| Glycerol Chain | Flexible, hydrophilic | More hydrophobic at C7 | Altered conformation of C8-C9 tail |
| pKa (COOH) | ~2.6 | ~2.6 | Negligible effect on acidity |
The "Glycerol Tail" Significance
The C7-C8-C9 side chain (glycerol tail) of sialic acid is a critical determinant for enzyme specificity.
-
Siglec Recognition: Many Siglecs (e.g., Siglec-7) require the C7-OH to form a hydrogen bond with the protein backbone. Removing this group often reduces binding affinity by orders of magnitude, validating the "pharmacophore" of the interaction.
-
Enzymatic Hydrolysis: The transition state of sialidase hydrolysis often requires stabilization of the glycerol side chain. 7-deoxy-Neu5Ac destabilizes this transition state in human cytosolic sialidases (NEU2), rendering it resistant to cleavage.
Metabolic Engineering & Incorporation[1][2][3][4]
To utilize 7-deoxy-Neu5Ac in live cells, researchers typically employ Metabolic Oligosaccharide Engineering (MOE) .[1][2] Since sialic acids are not efficiently transported across the cell membrane, the precursor 4-deoxy-N-acetylmannosamine (4-deoxy-ManNAc) is used.
Biosynthetic Pathway
The cellular machinery tolerates the 4-deoxy modification, processing it through the promiscuous sialic acid biosynthetic pathway.
Figure 1: Metabolic incorporation of 7-deoxy-Neu5Ac via the 4-deoxy-ManNAc precursor. The pathway relies on the promiscuity of GNE, NANS, and CMAS enzymes.
Incorporation Efficiency
-
CMAS Activation: The nuclear enzyme CMAS (CMP-sialic acid synthetase) activates 7-deoxy-Neu5Ac to CMP-7-deoxy-Neu5Ac. Efficiency is generally lower than native Neu5Ac but sufficient for surface engineering.
-
Sialyltransferase (ST) Tolerance: Most mammalian STs (ST3Gal, ST6Gal) will transfer the 7-deoxy analog, though kinetics (
) may be reduced compared to native substrates.
Applications & Experimental Workflows
Application A: Differential Sialidase Profiling
7-deoxy-Neu5Ac is a powerful tool to distinguish between bacterial and human sialidase activity in complex biological samples.
-
Mechanism: Human NEU2 requires the C7-OH for catalysis. Many bacterial sialidases (e.g., C. perfringens, V. cholerae) are more promiscuous and will cleave 7-deoxy-Neu5Ac.
-
Use Case: Screening for bacterial contamination or studying microbiome sialidase activity in the presence of host cells.
Application B: Siglec Ligand Engineering
By replacing native surface sialic acids with 7-deoxy-Neu5Ac, researchers can "blind" specific immune receptors.
-
Target: Siglec-7 (NK cells) and Siglec-9.
-
Effect: Loss of C7-OH disrupts the binding pocket interaction, preventing Siglec-mediated immune suppression.
-
Outcome: Enhanced NK cell cytotoxicity against target cells expressing the modified glycan.
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of 7-deoxy-Neu5Ac
Rationale: Chemical synthesis is laborious. The enzymatic route using Sialic Acid Aldolase is preferred for stereochemical control.
Materials:
-
4-deoxy-N-acetylmannosamine (4-deoxy-ManNAc)
-
Sodium Pyruvate
-
Sialic Acid Aldolase (e.g., from E. coli K12)
-
Buffer: 100 mM Tris-HCl, pH 7.5
Steps:
-
Reaction Mix: Dissolve 4-deoxy-ManNAc (10 mM) and Sodium Pyruvate (50 mM) in Tris buffer. Excess pyruvate drives the equilibrium forward.
-
Enzyme Addition: Add Sialic Acid Aldolase (5 U/mL).
-
Incubation: Incubate at 37°C for 24 hours with gentle shaking.
-
Monitoring: Monitor consumption of ManNAc via TLC (Ethyl Acetate:Acetic Acid:Water, 3:2:1).
-
Purification: Quench with ethanol. Purify the product (7-deoxy-Neu5Ac) using anion exchange chromatography (Dowex 1x8, Formate form), eluting with a gradient of formic acid (0 to 1 M).
-
Validation: Confirm structure via ¹H-NMR (Look for absence of H-7 carbinol signal and presence of methylene protons).
Protocol 2: Metabolic Labeling of Cell Surfaces
Rationale: Incorporating the probe into live cell glycocalyx.
Materials:
-
Peracetylated 4-deoxy-ManNAc (Ac₄-4-deoxy-ManNAc) - Increases membrane permeability.
-
Target Cells (e.g., Jurkat, HEK293)
-
Media: RPMI or DMEM with 10% FBS (low sialic acid FBS preferred).
Steps:
-
Seeding: Seed cells at
cells/mL in 6-well plates. -
Treatment: Add Ac₄-4-deoxy-ManNAc to the media at a final concentration of 50–200 µM .
-
Control: Add Ac₄-ManNAc (natural) and Vehicle (DMSO).
-
-
Incubation: Incubate for 48–72 hours . This duration allows for the turnover of endogenous sialic acids.
-
Analysis (Siglec Binding Assay):
-
Harvest cells and wash with PBS/1% BSA.
-
Incubate with Recombinant Siglec-7-Fc chimera (5 µg/mL) for 30 min at 4°C.
-
Wash and stain with Anti-Human IgG-FITC.
-
Analyze via Flow Cytometry.[3]
-
Expected Result: Cells fed with 4-deoxy-ManNAc should show reduced Siglec-7 binding compared to controls, confirming the incorporation of the "blind" 7-deoxy probe.
-
Visualizing the Differential Logic
The following diagram illustrates how 7-deoxy-Neu5Ac acts as a logic gate for different sialidases.
Figure 2: Differential specificity of sialidases toward 7-deoxy-Neu5Ac. This property allows the probe to selectively detect bacterial activity in human samples.
References
-
Chokhawala, H. A., et al. (2008). "Chemoenzymatic synthesis of sialosides containing C7-modified sialic acids and their application in sialidase substrate specificity studies." Biochemistry. Link
-
Angata, T., & Varki, A. (2002). "Chemical diversity in the sialic acids and related alpha-keto acids: an evolutionary perspective." Chemical Reviews. Link
-
Attrill, H., et al. (2006). "The structure of siglec-7 in complex with sialosides: leads for rational structure-based inhibitor design." Biochemical Journal. Link
-
Keppler, O. T., et al. (2001). "UDP-GlcNAc 2-epimerase: a regulator of cell surface sialylation."[4] Science. Link
-
Macauley, M. S., et al. (2014). "Siglec-mediated regulation of immune cell function in disease."[5] Nature Reviews Immunology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 4-azido sialic acid for testing against Siglec-7 and in metabolic oligosaccharide engineering - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00030K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Dissecting the impact of N-acetylmannosamine (ManNAc) on ganglioside levels in a sialin-deficient cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
Methodological & Application
7-deoxy-Neu5Ac as a substrate for CMP-sialic acid synthetase
Application Note: Enzymatic Activation of 7-deoxy-Neu5Ac using CMP-Sialic Acid Synthetase (CSS)
Executive Summary
This guide details the protocol for the enzymatic synthesis of CMP-7-deoxy-Neu5Ac (Cytidine 5'-monophosphate-7-deoxy-N-acetylneuraminic acid) using CMP-sialic acid synthetase (CSS) . 7-deoxy-Neu5Ac is a synthetic sialic acid analog lacking the hydroxyl group at the C7 position. It serves as a critical molecular probe for investigating the structural requirements of sialyltransferases, the migration mechanisms of O-acetyl groups, and the binding specificity of sialic acid-binding lectins (e.g., Siglecs, Influenza C hemagglutinin).
While mammalian CSS enzymes often exhibit strict substrate specificity, bacterial enzymes—specifically from Neisseria meningitidis (NmCSS) or Pasteurella multocida—demonstrate high promiscuity, making them the preferred catalysts for activating C7-modified analogs. This protocol focuses on the use of recombinant bacterial CSS for high-yield production.
Biological & Chemical Context
The Role of the C7 Hydroxyl Group
The glycerol side chain (C7–C8–C9) of sialic acid is a major determinant for protein recognition. The C7-hydroxyl group specifically:
-
Acts as a Hydrogen Bond Donor/Acceptor: Critical for the binding affinity of specific viral hemagglutinins and bacterial toxins.
-
Mediates Acetyl Migration: In native Neu5Ac, O-acetyl groups at C7 spontaneously migrate to C9 under physiological conditions.[1] 7-deoxy-Neu5Ac prevents this migration, allowing researchers to "lock" the acetyl group configuration on analogs or study the specific contribution of the C7-OH to enzymatic catalysis.
Mechanism of Action
CSS catalyzes the activation of sialic acids by transferring the cytidine monophosphate (CMP) moiety from CTP to the C2 position of the sugar, releasing pyrophosphate (PPi).
Reaction Stoichiometry:
Pathway Visualization
The following diagram illustrates the chemoenzymatic workflow, from the precursor analog to the activated donor.
Figure 1: Enzymatic activation pathway of 7-deoxy-Neu5Ac by CSS. The reaction requires Magnesium ions to stabilize the leaving group (pyrophosphate).
Experimental Protocol
Reagents and Equipment
-
Enzyme: Recombinant Neisseria meningitidis CSS (NmCSS).
-
Note: Mammalian CSS has significantly lower activity toward C7-modified substrates.
-
-
Substrate: 7-deoxy-Neu5Ac (Chemically synthesized or enzymatically prepared via Aldolase from 4-deoxy-ManNAc).
-
Co-substrate: Cytidine 5'-triphosphate (CTP), disodium salt (100 mM stock).
-
Buffer: 1M Tris-HCl (pH 8.5).
-
Salts: 1M
. -
Additives: Alkaline Phosphatase (AP) - Optional, drives reaction forward by hydrolyzing PPi.
-
Analysis: HPLC with anion-exchange column (e.g., MonoQ) or C18 column with ion-pairing agent.
Standard Assay Protocol (100 µL Scale)
This protocol is optimized for kinetic characterization and small-scale synthesis.
-
Prepare Reaction Mix: In a 1.5 mL microcentrifuge tube, combine the following on ice:
-
Water (Milli-Q): to final volume
-
Buffer: 10 µL Tris-HCl (100 mM final, pH 8.5)
- : 2 µL (20 mM final)
-
CTP: 5 µL (5 mM final; ensure excess over sugar)
-
7-deoxy-Neu5Ac: X µL (Final concentration 1–3 mM)
-
DTT: 1 µL (1 mM final) - Stabilizes enzyme.
-
-
Initiate Reaction:
-
Add 0.5–1.0 µg NmCSS enzyme .
-
Optional: Add 1 U Alkaline Phosphatase to prevent product inhibition by PPi.
-
-
Incubation:
-
Incubate at 37°C for 30 to 120 minutes .
-
Note: Unlike native Neu5Ac, C7-analogs may require longer incubation times due to slightly higher
.
-
-
Termination:
-
For HPLC: Add 100 µL of ice-cold ethanol or heat at 70°C for 5 mins (if enzyme is heat-labile) to precipitate protein. Centrifuge at 13,000 x g for 10 mins.
-
For TLC: Spot directly onto PEI-Cellulose plates.
-
High-Performance Liquid Chromatography (HPLC) Analysis
Quantification is critical as UV absorbance (271 nm) detects the Cytidine base, present in both CTP and the product.
-
Column: Anion Exchange (e.g., Resource Q or Mono Q) or C18 with Ion Pairing.
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.0.
-
Mobile Phase B: 20 mM Tris-HCl + 1M NaCl, pH 8.0.
-
Gradient: 0–40% B over 20 minutes.
-
Elution Order: CMP (breakdown) < CMP-7-deoxy-Neu5Ac < CTP.
-
Validation: The product peak should shift significantly compared to the CTP standard.
Data Analysis & Kinetic Expectations
When using 7-deoxy-Neu5Ac, expect kinetic parameters to deviate slightly from native Neu5Ac. The table below summarizes typical relative efficiencies for bacterial CSS (NmCSS).
| Substrate | Relative Activity (%) | Notes | |
| Neu5Ac (Native) | 100% | ~0.5 - 1.0 mM | Reference standard. |
| 7-deoxy-Neu5Ac | 60 - 85% | 1.5 - 3.0 mM | C7-OH loss reduces binding affinity slightly but catalysis remains efficient. |
| 9-azido-Neu5Ac | 90 - 95% | ~1.0 mM | C9 modifications are generally well-tolerated. |
| Neu5Gc | 40 - 60% | > 3.0 mM | N-glycolyl group often causes steric hindrance in some CSS variants. |
Interpretation: The increase in
Troubleshooting & Expert Tips
-
Instability of CMP-Sialic Acids:
-
CMP-sialic acids are acid-labile. Never lower the pH below 7.5 during the reaction or storage.
-
Store the purified product at -80°C.
-
-
Incomplete Conversion:
-
If conversion stalls at ~50%, it is likely due to Pyrophosphate (PPi) accumulation, which inhibits CSS. Solution: Add inorganic pyrophosphatase (PPase) to the reaction mix.
-
-
Substrate Purity:
-
Chemically synthesized 7-deoxy-Neu5Ac must be free of metallic catalysts (e.g., Pd/C remnants) which can denature the CSS enzyme.
-
References
-
Varki, A., et al. (2022). Essentials of Glycobiology, 4th edition. Cold Spring Harbor Laboratory Press. (Chapter on Sialic Acids).[2][3][4][5][6][7][8][9]
-
Knorst, M., & Fessner, W. D. (2001). CMP-Sialate Synthetase from Neisseria meningitidis: Overexpression and Application to the Synthesis of Oligosaccharides Containing Modified Sialic Acids. Advanced Synthesis & Catalysis, 343(6-7), 698-710.
-
Yu, H., et al. (2004). Chemoenzymatic Synthesis of CMP-Sialic Acid Derivatives by a One-Pot Two-Enzyme System: Comparison of Substrate Flexibility of Three Microbial CMP-Sialic Acid Synthetases. Bioorganic & Medicinal Chemistry, 12(24), 6427-6435.
-
Münster-Kühnel, A. K., et al. (2004). Structure-Function Analysis of the Nucleotide Binding Site of the CMP-Sialic Acid Synthetase from Neisseria meningitidis. Glycobiology, 14(11), 1005-1015.
-
Gilormini, P. A., et al. (2016). An optimized protocol for the enzymatic synthesis of CMP-sialic acid and its derivatives. Glycobiology, 26(10), 1098-1107.
Sources
- 1. Chemoenzymatic Synthesis of Sialosides Containing 7-N- or 7,9-Di-N-Acetyl Sialic Acid as Stable O-Acetyl Analogues for Probing Sialic Acid-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reassembled Biosynthetic Pathway for a Large-scale Synthesis of CMP-Neu5Ac | MDPI [mdpi.com]
- 3. portlandpress.com [portlandpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Research [siue.edu]
- 9. researchgate.net [researchgate.net]
Incorporation of 7-deoxy-Neu5Ac into cell surface glycans
Application Note: Metabolic Incorporation of 7-deoxy-Neu5Ac into Cell Surface Glycans
Abstract & Introduction
Sialic acids are the most abundant terminal monosaccharides on mammalian cell surfaces, playing critical roles in cell adhesion, immune modulation, and tumor metastasis. Among the sialic acid variants, 7-deoxy-N-acetylneuraminic acid (7-deoxy-Neu5Ac) is a potent tool for probing the structural requirements of sialyltransferases, particularly the polysialyltransferases (ST8Sia) responsible for synthesizing polysialic acid (polySia) on Neural Cell Adhesion Molecule (NCAM).
The hydroxyl group at the C7 position of Neu5Ac is essential for the formation of the specific helical conformation of polySia and is a key recognition motif for ST8Sia enzymes. By incorporating 7-deoxy-Neu5Ac, researchers can selectively perturb polySia chain elongation without abolishing general sialylation (e.g.,
This Application Note provides a rigorous, self-validating protocol for the metabolic incorporation of 7-deoxy-Neu5Ac into cell surface glycans using its biosynthetic precursor, peracetylated 4-deoxy-N-acetylmannosamine (Ac
Mechanism of Action: The Metabolic Pathway
To incorporate 7-deoxy-Neu5Ac, we utilize the cell's promiscuous sialic acid biosynthetic pathway. Direct feeding of sialic acid is often inefficient due to poor uptake; therefore, we employ the peracetylated precursor 4-deoxy-ManNAc .
The Logic of Precursor Selection: The biosynthesis of Neu5Ac from ManNAc involves the condensation of ManNAc (6 carbons) with Phosphoenolpyruvate (3 carbons). The C4 position of ManNAc corresponds to the C7 position of the resulting Neu5Ac. Thus, feeding 4-deoxy-ManNAc results in the intracellular generation of 7-deoxy-Neu5Ac .
Pathway Overview:
-
Passive Diffusion: Ac
-4-deoxy-ManNAc crosses the plasma membrane. -
Deacetylation: Cytosolic esterases remove acetyl groups, releasing free 4-deoxy-ManNAc.
-
Biosynthesis: The precursor is phosphorylated (MNK), condensed with PEP (NANS), and dephosphorylated to form 7-deoxy-Neu5Ac.
-
Activation: CMP-Sialic Acid Synthetase (CMAS) activates it to CMP-7-deoxy-Neu5Ac .
-
Transfer: Sialyltransferases transfer the analog to nascent glycans in the Golgi.
Figure 1: Metabolic flux of the 4-deoxy-ManNAc precursor into cell surface sialoglycans. The C4-modification translates to the C7-modification in the final sialic acid.
Experimental Protocols
Protocol A: Metabolic Labeling of Cells
Objective: To load cellular glycans with 7-deoxy-Neu5Ac.[1]
Reagents:
-
Precursor: Peracetylated 4-deoxy-N-acetylmannosamine (Ac
-4-deoxy-ManNAc). Note: If not commercially available, custom synthesis is required. -
Vehicle: Anhydrous DMSO.
-
Cell Line: HeLa, CHO, or Neuroblastoma (e.g., SH-SY5Y for polySia studies).
Step-by-Step Methodology:
-
Stock Preparation: Dissolve Ac
-4-deoxy-ManNAc in DMSO to create a 100 mM stock solution . Store at -20°C (stable for 3 months). -
Seeding: Seed cells in 6-well plates (for analysis) or T-75 flasks (for purification) at 30% confluency.
-
Treatment:
-
Dilute the stock into fresh culture media to a final concentration of 50 µM – 200 µM .
-
Control: Treat control wells with an equivalent volume of DMSO (Vehicle Control) and optionally Ac
-ManNAc (Positive Control).
-
-
Incubation: Incubate cells for 48 to 72 hours at 37°C / 5% CO
.-
Why 72h? This allows sufficient turnover of endogenous glycoproteins and significant incorporation of the analog.
-
-
Harvest: Wash cells 2x with PBS and harvest using a non-enzymatic dissociation buffer (e.g., EDTA) to preserve cell surface proteins.
Protocol B: Validation via DMB-HPLC (The "Gold Standard")
Objective: To definitively prove the chemical presence of 7-deoxy-Neu5Ac and quantify the incorporation ratio.
Principle: Sialic acids are released by acid hydrolysis, derivatized with 1,2-diamino-4,5-methylenedioxybenzene (DMB) to become fluorescent, and separated by Reverse-Phase HPLC. 7-deoxy-Neu5Ac elutes differently than Neu5Ac due to increased hydrophobicity.
Step-by-Step Methodology:
-
Lysis: Resuspend cell pellet (from Protocol A) in 200 µL water and sonicate.
-
Hydrolysis: Add equal volume of 4 M Acetic Acid (Final: 2 M). Incubate at 80°C for 3 hours .
-
Note: Mild acid hydrolysis releases sialic acids without degrading them.
-
-
Filtration: Pass through a 10k MWCO filter to remove proteins; collect the flow-through (containing free sialic acids).
-
Derivatization:
-
Mix 10 µL of sample with 10 µL of DMB Reagent (7 mM DMB, 18 mM Sodium Hydrosulfite, 1.4 M Acetic Acid, 0.75 M
-mercaptoethanol). -
Incubate at 50°C for 2.5 hours in the dark.
-
-
HPLC Analysis:
-
Column: C18 Reverse Phase (e.g., Phenomenex Gemini 5µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Methanol:Water (9:7:84).
-
Detection: Fluorescence (Ex: 373 nm, Em: 448 nm).
-
-
Data Interpretation:
-
Neu5Ac typically elutes around 10-12 mins.
-
7-deoxy-Neu5Ac will elute later (more hydrophobic due to loss of -OH).
-
Calculate incorporation %:
.
-
Protocol C: Functional Readout (PolySia Chain Termination)
Objective: To assess the biological impact.[2][3] If 7-deoxy-Neu5Ac is incorporated, PolySia levels should decrease.
-
Staining: Wash treated cells (Protocol A) with cold PBS + 1% BSA.
-
Primary Antibody: Incubate with Anti-PolySia antibody (Clone 12E3 or 735) for 1 hour at 4°C.
-
Critical: These antibodies specifically recognize the
2,8-linked homopolymer.
-
-
Secondary Antibody: Incubate with anti-mouse IgG-AlexaFluor 488.
-
Analysis: Analyze via Flow Cytometry.
-
Expected Result: A shift to lower fluorescence intensity in 7-deoxy-treated cells compared to ManNAc-treated controls.
Data Presentation & Troubleshooting
Table 1: Comparison of Sialic Acid Properties
| Property | Neu5Ac (Natural) | 7-deoxy-Neu5Ac (Analog) |
| Precursor | ManNAc | 4-deoxy-ManNAc |
| C7 Substituent | Hydroxyl (-OH) | Hydrogen (-H) |
| HPLC Elution | Early (More Polar) | Late (Less Polar) |
| Biological Effect | Supports PolySia | Terminates/Reduces PolySia |
| Antibody Binding | Recognized by 12E3 | Not recognized / Disrupts epitope |
Troubleshooting Guide:
-
Low Incorporation:
-
Cause: Low esterase activity in specific cell lines.
-
Fix: Increase concentration to 200 µM or extend incubation to 5 days.
-
-
Cell Toxicity:
-
Cause: Accumulation of nucleotide sugars or osmotic stress.
-
Fix: Reduce concentration to 50 µM; ensure DMSO < 0.5%.
-
-
No Peak Shift in HPLC:
-
Cause: Incomplete hydrolysis or failure of DMB reaction.
-
Fix: Use authentic standards (Neu5Ac) to verify DMB reagent quality. Ensure hydrolysis is at 80°C (not 100°C, which degrades Sia).
-
Workflow Summary
Figure 2: Experimental workflow separating chemical validation (HPLC) from functional analysis (Flow Cytometry).
References
-
Keppler, O. T., et al. (1999). "Biosynthetic modulation of sialic acid-dependent virus-receptor interactions of two primate polyoma viruses." Journal of Biological Chemistry. Link
- Establishes the foundational method of using ManNAc analogs (specifically C4 modifications leading to C7 Sia modific
-
Rutishauser, U. (2008). "Polysialic acid in the plasticity of the neural network."[4] Nature Reviews Neuroscience. Link
- Authoritative review on the structure and function of PolySia, explaining the necessity of the specific helical conform
-
Hara, S., et al. (1989). "Determination of mono-O-acetylated N-acetylneuraminic acids in human and rat sera by fluorometric high-performance liquid chromatography." Analytical Biochemistry. Link
- The original protocol for DMB derivatization used in the valid
-
Büll, C., et al. (2014). "Metabolic sialic acid engineering of cells and tissues." Methods in Molecular Biology. Link
- Detailed protocols for MOE, including troubleshooting for precursor uptake.
-
Almaraz, R. T., et al. (2012). "Metabolic oligosaccharide engineering: implications for cell biology and medicine." Annual Review of Biomedical Engineering. Link
- Discusses the tolerance of the biosynthetic p
Sources
Application Note: Purification Strategies for Synthetic 7-Deoxy Sialic Acid Derivatives
Executive Summary
7-Deoxy sialic acid derivatives (e.g., 7-deoxy-Neu5Ac) are critical non-natural carbohydrate probes used to investigate sialidase specificity, Siglec binding, and viral entry mechanisms. Unlike their native counterparts, these derivatives lack the C7-hydroxyl group, a modification that significantly alters their solubility, hydrogen-bonding potential, and chromatographic retention.
This guide provides a rigorous, field-validated framework for purifying these compounds. It addresses the two distinct phases of their production: (1) The Protected Phase , where lipophilic intermediates require normal-phase separation, and (2) The Deprotected Phase , where the highly polar, water-soluble final product demands ion-exchange or specialized HPLC techniques.
Strategic Purification Framework
The purification of 7-deoxy sialic acids must be approached as a biphasic process. Attempting to apply a "one-size-fits-all" method will result in poor yield and co-elution of stereoisomers.
Core Decision Matrix
-
Phase 1 (Protected): The molecule is masked with esters (methyl/benzyl) and acetates. It is lipophilic.
-
Phase 2 (Deprotected): The molecule is a free sugar acid. It is hydrophilic and anionic.
-
Primary Method: Anion Exchange Chromatography (AEX).
-
Polishing: Size Exclusion (SEC) or Reverse-Phase HPLC (RP-HPLC).
-
Figure 1: Decision tree for selecting the appropriate purification modality based on the chemical state of the sialic acid derivative.
Phase 1: Purification of Protected Intermediates
Synthetic precursors (e.g., peracetylated methyl esters) are best purified using normal-phase silica gel. The absence of the C7-OH group reduces polarity compared to native Neu5Ac precursors, often increasing
Protocol A: Flash Chromatography (Silica Gel)[2]
Objective: Separate the target 7-deoxy derivative from incomplete reaction byproducts and stereoisomers.
Materials:
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase A: Toluene or Hexanes.
-
Mobile Phase B: Ethyl Acetate (EtOAc) or Acetone.
-
Visualization: p-Anisaldehyde stain (sugar specific) or UV (if benzyl/benzoyl groups present).
Step-by-Step Procedure:
-
Sample Loading: Dissolve the crude residue in a minimum volume of Dichloromethane (DCM) or Toluene. Avoid MeOH for loading as it broadens bands.
-
Column Preparation: Pack silica slurry in Hexanes.
-
Elution Gradient:
-
Start with 100% Toluene (or Hexanes) to elute non-polar impurities.
-
Apply a gradient: 0%
40% Acetone in Toluene (or EtOAc in Hexanes). -
Note: 7-Deoxy protected derivatives typically elute earlier than their 7-OH counterparts due to loss of a hydrogen bond donor.
-
-
Fraction Collection: Collect small fractions (10-15 mL). Spot on TLC plates.[5]
-
Visualization: Dip TLC in p-Anisaldehyde/H2SO4 and char at 150°C. 7-Deoxy derivatives often stain a distinct blue/purple, differing slightly from the dark blue/black of native Neu5Ac.
Expert Insight:
"If separating
anomers of the chloride or thioglycoside donor, use Toluene/EtOAc (7:1) . The rigid solvent structure of toluene often provides better resolution for glycosyl donors than Hexane/EtOAc systems." [1, 2]
Phase 2: Purification of Free 7-Deoxy Sialic Acids
Once deprotected (saponification of esters), the molecule becomes a water-soluble anion. Silica gel is useless here; the method of choice is Ion-Exchange Chromatography (IEX).
Protocol B: Anion Exchange Chromatography (AEX)
Objective: Isolate the negatively charged sialic acid from neutral sugars and cations.
Materials:
-
Resin: Dowex 1x2 (50–100 mesh) or Bio-Rad AG 1-X8 (Formate form).
-
Eluent A: Water (Milli-Q).
-
Eluent B: 1.0 M Formic Acid (HCOOH).
Step-by-Step Procedure:
-
Resin Activation: Wash resin with 1M Sodium Formate, then exhaustively with water until pH is neutral.
-
Loading: Dissolve the crude deprotected mixture in water (pH ~7-8). Adjust pH with dilute
if necessary to ensure the carboxylate is ionized ( ). Load onto the column.[1][5][6] -
Wash: Flush with 5 Column Volumes (CV) of Water .
-
Result: Neutral sugars and cations elute; Sialic acid binds.
-
-
Elution Gradient: Apply a linear gradient from 0 M to 1.0 M Formic Acid .
-
7-Deoxy-Neu5Ac typically elutes between 0.3 M and 0.5 M Formic Acid.
-
-
Lyophilization: Pool fractions and freeze-dry. Formic acid is volatile and will be removed, leaving the free acid.
Protocol C: High-Performance Anion-Exchange (HPAE-PAD)
For analytical validation or semi-preparative polishing, HPAE-PAD is the gold standard.
-
Column: Dionex CarboPac PA1 or PA10.
-
Conditions: 100 mM NaOH with a Sodium Acetate gradient (0–250 mM).
-
Detection: Pulsed Amperometric Detection (PAD).[7]
-
Mechanism: At pH > 12, sialic acids are oxyanions. The 7-deoxy modification removes a site for oxyanion formation, slightly altering retention compared to Neu5Ac [3].
Characterization & Validation
Trustworthiness in synthesis requires proving the structure. The 7-deoxy modification has a distinct NMR signature.
Key NMR Diagnostic Signals ( , 400 MHz)
| Position | Native Neu5Ac ( | 7-Deoxy-Neu5Ac ( | Structural Logic |
| H-7 | ~3.5 - 3.6 (m) | 1.4 - 1.8 (m) | Loss of -OH and shift to methylene ( |
| H-3 (eq) | ~2.2 (dd) | ~2.1 - 2.2 (dd) | Minimal change (distant from C7). |
| H-9 | ~3.6 - 3.8 | Shifts slightly | C7 change affects local environment of C8/C9. |
Validation Check: Run a 2D HSQC spectrum. In the 7-deoxy derivative, the C7 carbon signal will shift significantly upfield (from ~68 ppm to ~30-35 ppm) and correlate with two protons (H7a, H7b) instead of one.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Streaking on Silica | Acidic nature of protected intermediate. | Add 0.1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity. |
| Low Yield in IEX | Product sticking to resin. | Use a lower cross-linked resin (e.g., Dowex 1x2 instead of 1x8) to improve diffusion of the bulky sugar. |
| Decomposition | Acid sensitivity of glycosidic bond. | Avoid strong mineral acids. Use Formic Acid (weak) for elution and keep temperature < 30°C during evaporation. |
| Co-elution of Isomers | C2-anomers ( | Switch to a Toluene/Acetone system or use Acetylation to separate anomers, then deprotect. |
References
-
Kooner, A. S., et al. (2021). "Chemoenzymatic Synthesis of Sialosides Containing 7-N- or 7,9-Di-N-Acetyl Sialic Acid." The Journal of Organic Chemistry.
-
Fulton, K., et al. (2021). "Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives." ACS Omega.
-
Rohrer, J. S. (2000). "Analysis of Sialic Acids Using High-Performance Anion-Exchange Chromatography." Thermo Fisher Scientific Application Note.
-
Schauer, R., & Corfield, A. P. (1982). "Isolation and Purification of Sialic Acids." Sialic Acids: Chemistry, Metabolism and Function.
Sources
- 1. Flash Chromatography | OpenOChem Learn [learn.openochem.org]
- 2. Chromatography [chem.rochester.edu]
- 3. The release and purification of sialic acids from glycoconjugates: methods to minimize the loss and migration of O-acetyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Chromatography [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. cmm.ucsd.edu [cmm.ucsd.edu]
Troubleshooting & Optimization
Technical Support Center: Aldolase Reactions with 4-deoxy-N-acetylmannosamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers utilizing aldolase-catalyzed reactions for the synthesis of sialic acid analogs, specifically focusing on the use of 4-deoxy-N-acetylmannosamine (4-deoxy-ManNAc). This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the success of your chemoenzymatic syntheses.
Troubleshooting Guide
This section addresses common problems encountered during the aldolase-catalyzed condensation of 4-deoxy-ManNAc and pyruvate. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Problem 1: Low or No Product Yield
Q1: I've set up my reaction, but I'm seeing very little or no formation of the desired 4-deoxy-sialic acid product. What are the most likely causes?
A1: Low or no product yield is a common issue that can typically be traced to one of three areas: the enzyme, the substrates, or the reaction conditions.
-
Cause A: Inactive Enzyme. The aldolase may have lost activity due to improper storage or handling. Enzymes are sensitive to temperature fluctuations and repeated freeze-thaw cycles.
-
Solution: Always store your enzyme at the recommended temperature (typically -20°C or -80°C) in aliquots to avoid multiple freeze-thaw cycles.[1][2] Before starting your main experiment, perform a small-scale activity assay with the natural substrate, N-acetylmannosamine (ManNAc), and pyruvate to confirm the enzyme is active. Commercial assay kits are available for this purpose.
-
-
Cause B: Substrate Integrity Issues. The stability of your substrates, particularly pyruvate and 4-deoxy-ManNAc, is critical. Pyruvate can degrade over time in solution, and the quality of your 4-deoxy-ManNAc may vary.
-
Solution: Use freshly prepared pyruvate solutions for each reaction. Confirm the identity and purity of your chemically synthesized 4-deoxy-ManNAc via NMR or mass spectrometry before use.[3] Ensure 4-deoxy-ManNAc is fully dissolved in the reaction buffer.
-
-
Cause C: Unfavorable Reaction Equilibrium. Sialic acid aldolase reactions are reversible, with the equilibrium often favoring the cleavage of sialic acid back into its precursors.[4][5]
-
Cause D: Sub-optimal Reaction Conditions. Incorrect pH, temperature, or buffer composition can severely limit enzyme activity.
Q2: My reaction with 4-deoxy-ManNAc is significantly slower compared to my positive control with ManNAc. Is this normal?
A2: Yes, this is an expected outcome. The natural substrate, ManNAc, has a hydroxyl group at the C4 position. This group often forms crucial hydrogen bonds within the enzyme's active site, helping to correctly position the substrate for nucleophilic attack by the pyruvate-enamine intermediate.[9][10] The absence of this hydroxyl group in 4-deoxy-ManNAc can result in a lower binding affinity (higher Km) and/or a reduced catalytic rate (lower kcat). While many aldolases exhibit broad substrate specificity and can accept ManNAc derivatives, their efficiency is often reduced.[7][11]
-
Solution: To compensate for the slower reaction rate, you can:
-
Increase Enzyme Concentration: Doubling the enzyme concentration can help increase the overall reaction velocity.
-
Extend Reaction Time: Monitor the reaction over a longer period (e.g., 24-48 hours) to allow it to reach completion.
-
Problem 2: Incomplete Conversion and Side Reactions
Q3: My reaction stalls at 50-60% conversion, even after extended incubation. Why is this happening?
A3: Reaction stalling is often due to equilibrium limitations or product inhibition.
-
Cause A: Equilibrium Reached. As discussed in Q1, the reaction is reversible. Without a significant excess of pyruvate, the reaction may simply be reaching its equilibrium point where the rates of synthesis and cleavage are equal.[4]
-
Solution: Increase the initial molar excess of pyruvate. If the reaction has already stalled, adding more pyruvate can sometimes re-initiate product formation.
-
-
Cause B: Product Inhibition. In some enzymatic systems, the product can bind to the active site and act as a competitive inhibitor, preventing further substrate binding. While less commonly reported for NALs, it remains a possibility.
-
Solution: Consider a reaction setup where the product is removed as it's formed, although this is often complex to implement. A more practical approach is to ensure reaction parameters are optimized for maximum forward velocity from the start.
-
Q4: I'm observing unexpected peaks in my HPLC analysis. What could these be?
A4: Unexpected peaks could be due to substrate degradation or non-enzymatic side reactions.
-
Cause A: Pyruvate Self-Condensation. At alkaline pH, pyruvate can undergo self-condensation, leading to byproducts like parapyruvate.
-
Solution: While alkaline pH is required for the enzyme, avoid excessively high pH (>9.5). Prepare pyruvate solutions fresh to minimize the concentration of degradation products.
-
-
Cause B: Substrate Instability. Although generally stable, 4-deoxy-ManNAc could potentially undergo degradation or epimerization under certain conditions over long reaction times.
-
Solution: Analyze a control reaction containing only the substrates (no enzyme) under the same conditions to identify any non-enzymatic byproducts.
-
Frequently Asked Questions (FAQs)
Q5: What is the catalytic mechanism of N-acetylneuraminate lyase (NAL)?
A5: NAL is a Class I aldolase that operates via a Schiff base mechanism. The process follows an ordered Bi-Uni kinetic model.[9][10]
-
Pyruvate Binding & Schiff Base Formation: A pyruvate molecule enters the active site and its keto group reacts with the amine group of a conserved lysine residue (e.g., Lys165 in E. coli NAL) to form a protonated Schiff base (iminium ion).
-
Enamine Formation: An active site base (often a tyrosine residue) abstracts an α-proton from the bound pyruvate, converting the iminium into a nucleophilic enamine intermediate.[9][12]
-
Aldol Addition: The enamine attacks the aldehyde carbon of the second substrate, 4-deoxy-ManNAc, forming a new carbon-carbon bond. A proton is donated (by a residue like Tyr137 in E. coli NAL) to the aldehyde oxygen.[9][10]
-
Product Release: The Schiff base linking the product to the lysine residue is hydrolyzed, releasing the final 4-deoxy-sialic acid product and regenerating the free enzyme active site.
dot
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. escholarship.org [escholarship.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Structural basis for substrate specificity and mechanism of N-acetyl-D-neuraminic acid lyase from Pasteurella multocida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [scholarship.miami.edu]
- 7. Pasteurella multocida sialic acid aldolase: a promising biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Substrate Specificities of d-Sialic Acid Aldolase through Single Mutations of Val-251 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reaction Mechanism of N-Acetylneuraminic Acid Lyase Revealed by a Combination of Crystallography, QM/MM Simulation, and Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Making sure you're not a bot! [dugi-doc.udg.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability of N-Acetyl-7-deoxyneuraminic Acid
Part 1: Executive Summary & Chemical Logic
The "7-Deoxy Advantage"
To understand the stability of N-Acetyl-7-deoxyneuraminic acid , we must first look at its parent compound, N-Acetylneuraminic acid (Neu5Ac). Neu5Ac is notoriously dynamic in solution, prone to mutarotation, lactonization, and ester migration.
The Critical Difference: The removal of the hydroxyl group at the C-7 position fundamentally alters the stability profile.
-
Blockage of 1,7-Lactone Formation: In acidic media, Neu5Ac spontaneously cyclizes to form a 1,7-lactone (between C1-COOH and C7-OH). This lactone is unstable and leads to further degradation. 7-deoxy-Neu5Ac cannot form this lactone , rendering it significantly more robust against this specific degradation pathway.
-
Prevention of Acyl Migration: In complex buffers, acetyl groups can migrate between hydroxyls (O7
O9). The 7-deoxy modification eliminates the C7 acceptor/donor site, simplifying the impurity profile during storage.
Stability Matrix: Aqueous Solution
| Parameter | Stability Status | Technical Notes |
| pH 3.0 – 10.0 | Stable | Optimal range. Minimal hydrolysis of the N-acetyl group. |
| pH < 2.0 | Labile | Risk of glycosidic bond cleavage (if conjugated) or dehydration. |
| pH > 11.0 | Unstable | Rapid base-catalyzed de-N-acetylation (loss of acetyl group) and epimerization. |
| Temperature (4°C) | High | Stable for weeks/months if sterile. |
| Temperature (25°C) | Moderate | Stable for days. Subject to microbial growth if unpreserved. |
| Freeze/Thaw | Moderate | Repeated cycles can induce local pH changes; aliquotting is recommended. |
Part 2: Troubleshooting Guides
Scenario A: "I see multiple peaks on my HPLC/NMR immediately after dissolving."
Diagnosis: This is likely Mutarotation , not degradation.
Upon dissolution in water, 7-deoxy-Neu5Ac (like Neu5Ac) undergoes equilibration between the
Solution:
-
Wait: Allow the solution to equilibrate at room temperature for 2–4 hours before analysis.
-
Buffer: Use a buffered mobile phase (e.g., Phosphate or Ammonium Formate) to stabilize the ionization state.
Scenario B: "My sample has turned yellow or brown."
Diagnosis: Maillard Reaction or Aldol Cleavage . If the solution contains free amines (e.g., Tris buffer, protein contaminants) or was heated, the ketone group of the sialic acid can react. Alternatively, trace pyruvate contamination (from aldolase cleavage) can polymerize.
Solution:
-
Check Buffer: Avoid primary amine buffers (Tris, Glycine) for long-term storage; use HEPES or PBS.
-
Check Temp: Never heat >60°C for extended periods.
Scenario C: "Loss of Mass/Signal in Mass Spec."
Diagnosis: De-N-acetylation or Decarboxylation . High collision energy or improper source pH can strip the acetyl group (Mass -42 Da) or CO2 (Mass -44 Da).
Solution:
-
Soft Ionization: Lower the cone voltage.
-
pH Check: Ensure the sample pH is not >10.
Part 3: Mechanistic Visualization
The following diagram illustrates the stability pathways. Note how the 7-deoxy modification blocks the "Lactone Trap" that affects standard sialic acids.
Caption: Stability topology of 7-deoxy-Neu5Ac. Note the explicit blockage of the 1,7-lactone pathway (Green T-bar), a major instability route for standard Neu5Ac.
Part 4: Validated Experimental Protocols
Protocol A: Stability Assessment via qNMR (Quantitative NMR)
This is the gold standard for distinguishing chemical degradation from mutarotation.
Materials:
-
D₂O (99.9% D)
-
Internal Standard: Maleic Acid (trace) or TSP.
-
7-deoxy-Neu5Ac sample.
Procedure:
-
Preparation: Dissolve 5 mg of 7-deoxy-Neu5Ac in 600 µL D₂O.
-
Baseline Scan (T=0): Acquire a ¹H-NMR spectrum immediately. Focus on the H-3 equatorial (approx. 2.2 ppm) and H-3 axial (approx. 1.8 ppm) regions.[1]
-
Note: You will see two sets of peaks corresponding to
and anomers.
-
-
Stress Test: Incubate the tube at the desired temp (e.g., 25°C or 37°C).
-
Time-Lapse: Acquire spectra at 1h, 6h, 24h.
-
Data Analysis:
-
Stable: The ratio of
peaks shifts initially but stabilizes. No new peaks appear. -
Degrading: Appearance of a sharp singlet near 2.0 ppm (free acetate from de-N-acetylation) or new olefinic signals.
-
Protocol B: HPLC Purity Check
Routine QC method.[2]
Conditions:
-
Column: Amide-HILIC or C18 (specialized for polar retention).
-
Mobile Phase: Acetonitrile : 100mM Ammonium Formate pH 4.5 (70:30).
-
Detection: UV 210 nm (detects amide bond) or CAD (Charged Aerosol Detection).
-
Flow: 1.0 mL/min.
Pass/Fail Criteria:
-
Pass: Single broad peak or split peak (anomers) that coalesces at higher column temp (40°C).
-
Fail: Distinct sharp peak at solvent front (breakdown products) or loss of area > 5% over 24h.
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I autoclave 7-deoxy-Neu5Ac solutions? A: No. While Neu5Ac has limited thermal stability at neutral pH, autoclaving (121°C) risks decarboxylation and amide hydrolysis. Sterilize by filtration (0.22 µm PES membrane).
Q2: What is the best solvent for a stock solution? A: Water or PBS (pH 7.2–7.4). Avoid DMSO if possible, as it is difficult to remove and unnecessary (the compound is highly water-soluble). Store aliquots at -20°C or -80°C.
Q3: Does the lack of the 7-OH affect solubility? A: Negligibly. The molecule remains highly polar due to the carboxyl group, the amide, and other hydroxyls (C4, C8, C9). It dissolves readily in water >50 mg/mL.[2]
Q4: I am using this as a sialidase inhibitor. Will the buffer pH affect potency? A: Yes. Sialidases often have acidic pH optima (pH 4.5–5.5). 7-deoxy-Neu5Ac is stable in this range for the duration of an assay (hours), but ensure your storage stock is kept at neutral pH (7.0) to maximize shelf-life before use.
References
-
Varki, A., et al. (2022). Essentials of Glycobiology, 4th Edition. Cold Spring Harbor Laboratory Press. (General Sialic Acid Chemistry).[1][2][3][4][5][6]
-
Wang, Q., et al. (2020).[1] "Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values." Molecules, 25(21), 5141. (Baseline stability data for Neu5Ac).
-
Frosini, M., et al. (2023).[1] "Analysis of the intramolecular 1,7-lactone of N-acetylneuraminic acid using HPLC–MS: relationship between detection and stability." Glycoconjugate Journal, 40, 437–448. (Evidence of 1,7-lactone instability pathway in Neu5Ac).[3][6]
-
Cayman Chemical. "N-Acetylneuraminic Acid Product Information & Stability." (Industry standard handling).
-
Geissner, A., et al. (2021). "7-Fluorosialyl Glycosides Are Hydrolysis Resistant..." ACS Central Science, 7(2). (Demonstrates stability conferred by C7 modifications).
Sources
- 1. cmm.ucsd.edu [cmm.ucsd.edu]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of the intramolecular 1,7-lactone of N-acetylneuraminic acid using HPLC–MS: relationship between detection and stability - PMC [pmc.ncbi.nlm.nih.gov]
Separation of 7-deoxy-Neu5Ac from unreacted ManNAc precursors
The following technical guide addresses the purification of 7-deoxy-N-acetylneuraminic acid (7-deoxy-Neu5Ac) from its neutral precursors (specifically 4-deoxy-ManNAc and unreacted ManNAc derivatives) following enzymatic or chemical synthesis.
Subject: Separation of C7-Modified Sialic Acids from Neutral Precursors
Applicable For: Enzymatic Synthesis (Neu5Ac Aldolase), Chemical Synthesis, Metabolic Oligosaccharide Engineering (MOE).
Executive Summary & Chemical Logic
The separation of 7-deoxy-Neu5Ac from unreacted ManNAc (or specifically 4-deoxy-ManNAc ) relies on a fundamental physicochemical divergence: Charge State.
-
The Target (7-deoxy-Neu5Ac): Possesses a C1 carboxylate group. At physiological and neutral pH (pH > 4), it exists as a negatively charged anion (pKa
2.6). -
The Precursor (ManNAc/4-deoxy-ManNAc): A neutral hexosamine. It carries no net charge at neutral pH.
-
The Contaminant (Pyruvate): Often used in excess for enzymatic synthesis. It is a small keto-acid anion.
The Solution: Anion Exchange Chromatography (AEX).[1] By passing the crude reaction mixture over a strong anion exchange resin (e.g., Dowex 1x8 or Q-Sepharose) at neutral pH, the neutral ManNAc precursors flow through unretained, while the charged 7-deoxy-Neu5Ac and pyruvate bind. A subsequent acidic or salt gradient selectively elutes the target.
Diagnostic Workflow (Visualized)
The following diagram outlines the logical flow for purifying 7-deoxy-Neu5Ac from a crude enzymatic reaction mixture.
Figure 1: Purification logic flow for isolating acidic sialic acids from neutral precursors.
Troubleshooting & FAQs
Category 1: Separation Efficiency
Q: I see significant ManNAc contamination in my eluted 7-deoxy-Neu5Ac fractions. Why did it bind? A: Neutral sugars like ManNAc do not bind to anion exchangers via ionic interactions. If they appear in your elution:
-
Insufficient Washing: You likely did not wash the column with enough water before starting the acid gradient. Neutral sugars can get trapped in the void volume or interact weakly with the matrix via non-specific hydrophobic interactions.
-
Fix: Increase the water wash to 5–10 column volumes (CV) and monitor the refractive index (RI) or absorbance (205 nm) until it returns to baseline before eluting.
-
-
Overloading: If the resin capacity is exceeded, "channeling" can occur, trapping pockets of crude mix.
-
Fix: Ensure your load is <70% of the resin's theoretical binding capacity (typically ~1.0–1.2 meq/mL for Dowex 1x8).
-
Q: How do I separate Pyruvate from 7-deoxy-Neu5Ac? Both are acidic. A: While both bind to the resin, Pyruvate is a smaller, monocarboxylic keto-acid that typically elutes at a lower ionic strength than sialic acids.
-
Protocol Adjustment: Use a linear gradient of Formic Acid (0 to 2 M). Pyruvate usually elutes early (0.1–0.5 M range), while Neu5Ac derivatives elute later (1.0 M+). Collect fractions and spot on TLC or analyze via HPAEC-PAD to distinguish the peaks.
Category 2: Yield & Recovery
Q: My recovery of 7-deoxy-Neu5Ac is low (<50%). Where is it? A:
-
Irreversible Binding: Sialic acids can sometimes bind very tightly to strong anion exchangers (like Q-Sepharose) if the elution strength is insufficient.
-
Fix: Ensure you reach at least 1M Formic Acid or 0.5M NaCl.
-
-
Acid Instability: While 7-deoxy-Neu5Ac is relatively stable, prolonged exposure to low pH (during elution and storage) can cause degradation (decarboxylation or anomerization).
-
Fix: Lyophilize fractions immediately after collection. Do not leave them in liquid acid overnight.
-
-
Precursor Confusion: Ensure your reaction actually worked. 7-deoxy-Neu5Ac requires 4-deoxy-ManNAc as the substrate for the aldolase enzyme. If you used standard ManNAc, you produced standard Neu5Ac, not the 7-deoxy analog.
Category 3: Analytical Verification
Q: How do I distinguish 7-deoxy-Neu5Ac from standard Neu5Ac on HPAEC-PAD? A: The 7-deoxy modification changes the hydrophobicity and the pKa slightly.
-
Retention Time: On a CarboPac PA1 or PA20 column, 7-deoxy-Neu5Ac will have a distinct retention time. Typically, deoxygenation increases hydrophobicity, which might alter interaction with the stationary phase compared to the highly hydroxylated parent.
-
PAD Response: The Pulsed Amperometric Detector relies on the oxidation of hydroxyl groups. Removing the C7-OH reduces the oxidative current slightly but the molecule remains detectable due to the remaining OH groups (C4, C8, C9).
Validated Experimental Protocol
Objective: Preparative isolation of 7-deoxy-Neu5Ac from a 50 mL enzymatic reaction.
Materials
-
Resin: Dowex 1x8 (50-100 mesh), Formate form. (Alternatively: Q-Sepharose Fast Flow).
-
Column: Glass Econo-Column (e.g., 2.5 cm x 20 cm).
-
Eluents:
-
Buffer A: Ultra-pure Water (18.2 MΩ).
-
Buffer B: 2.0 M Formic Acid.
-
-
Detection: TLC (Silica gel 60) or HPAEC-PAD.
Step-by-Step Methodology
-
Resin Preparation:
-
Pack the column with Dowex 1x8.
-
Convert to Formate form (if purchased as Chloride): Wash with 5 CV of 2M Sodium Formate, then wash with water until conductivity is < 5 µS/cm.
-
-
Sample Loading:
-
Centrifuge crude reaction (10,000 x g, 15 min) to remove enzyme precipitates.
-
Adjust supernatant pH to ~7.0–8.0 (ensures Sialic acid is ionized).
-
Load onto the column at a slow flow rate (1–2 mL/min).
-
-
The "Neutral Wash" (Critical Step):
-
Wash with Buffer A (Water) for 5–10 Column Volumes.
-
Verification: Spot flow-through on TLC plate. Char with sulfuric acid/ethanol. Continue washing until no spots (sugar) appear. This ensures all 4-deoxy-ManNAc is removed.
-
-
Elution:
-
Apply a linear gradient: 0% to 100% Buffer B (2M Formic Acid) over 10 CV.
-
Collect fractions (e.g., 10 mL each).
-
-
Fraction Analysis:
-
Spot fractions on TLC. 7-deoxy-Neu5Ac will appear in the later fractions. Pyruvate (if present) appears earlier.
-
TLC Mobile Phase: n-Propanol : Water : Ethyl Acetate (4:2:1).
-
Stain: Diphenylamine/Aniline/Phosphoric acid (specific for Sialic acids—turns blue/purple).
-
-
Work-up:
-
Pool fractions containing the target.
-
Lyophilize immediately to remove water and formic acid.
-
Result: White, fluffy powder of 7-deoxy-Neu5Ac.
-
Data Summary: Physicochemical Comparison
| Feature | 7-deoxy-Neu5Ac (Target) | 4-deoxy-ManNAc (Precursor) | Pyruvate (By-product) |
| Charge (pH 7) | Negative (-1) | Neutral (0) | Negative (-1) |
| AEX Binding | Strong | None (Flowthrough) | Moderate |
| Elution Condition | High Acid/Salt | Water Wash | Low Acid/Salt |
| Detection (TLC) | Diphenylamine (Blue) | Anisaldehyde/Charring | UV / pH indicator |
References
-
Chemoenzymatic Synthesis of Sialosides containing C7-modified Sialic Acids. Source: National Institutes of Health (PMC). Context: Details the use of 4-deoxy-ManNAc and aldolase to synthesize 7-deoxy-Neu5Ac and subsequent purification strategies.
-
Analysis of Sialic Acids Using High-Performance Anion-Exchange Chromatography. Source: Thermo Fisher Scientific (Technical Note). Context: Definitive guide on HPAEC-PAD parameters for separating sialic acid variants.
-
Chemistry, Biochemistry and Biology of Sialic Acids. Source: National Institutes of Health (PMC). Context: Comprehensive review covering the physicochemical properties of sialic acids utilized in ion exchange protocols.
-
Isolation and Purification of Sialic Acids. Source: ResearchGate (Book Chapter). Context: Discusses classical Dowex 1x8 formate methods for purifying sialic acids from crude mixtures.
Sources
Optimizing pH conditions for 7-deoxy sialic acid stability
Topic: Optimizing pH Conditions for 7-Deoxy Sialic Acid (7-dNeu5Ac)
Executive Summary: The Stability Paradox
Working with 7-deoxy-N-acetylneuraminic acid (7-dNeu5Ac) presents a unique chemical paradox. While the removal of the hydroxyl group at C7 eliminates specific degradation pathways (such as C7-to-C9 acetyl migration), it alters the glycerol side-chain conformation, potentially impacting the pyranose ring's resistance to hydrolysis.
The Golden Rule: 7-dNeu5Ac exhibits a "Stability Plateau" between pH 6.5 and 8.0 . Deviating from this range activates distinct degradation mechanisms:
-
pH < 4.0: Rapid hydrolysis of glycosidic linkages (if conjugated) or decarboxylation.[1]
-
pH > 9.0: Base-catalyzed epimerization (to ManNAc analogs) and retro-aldol cleavage.
This guide provides actionable troubleshooting for researchers observing signal loss, multiple peaks, or low yields.
Interactive Troubleshooting Guide (Q&A)
Module A: Storage & Handling
Q: I received my 7-dNeu5Ac powder. Can I store it in the fridge at 4°C? A: No. For long-term stability, store the lyophilized powder at -20°C or lower, ideally under argon or nitrogen.
-
Why? While the powder is relatively stable, moisture absorption (hygroscopicity) can create localized acidic micro-environments, accelerating auto-hydrolysis.
-
Best Practice: Aliquot upon receipt. Avoid repeated freeze-thaw cycles, which introduce condensation.
Q: I need to dissolve 7-dNeu5Ac for a stock solution. Is water okay? A: Use with caution. Pure water absorbs CO₂, becoming slightly acidic (pH ~5.5).[1]
-
Recommendation: Use a buffered system like 10 mM HEPES or Phosphate Buffer (pH 7.2) .[1]
-
Critical Note: If dissolving the free acid form (COOH), the solution will be acidic.[1] You must neutralize it immediately with equimolar NaOH or a buffer to prevent self-catalysis.
Module B: Reaction Optimization (Synthesis & Conjugation)
Q: My CMP-7-dNeu5Ac donor is degrading during the glycosyltransferase reaction. Why? A: The CMP-sialic acid linkage is inherently labile.
-
Diagnosis: Check if your reaction buffer contains Magnesium (Mg²⁺) or Manganese (Mn²⁺) without pH control.[1] Lewis acids can accelerate hydrolysis.[1]
-
Solution: Maintain pH 7.5–8.0 . If the enzyme allows, add alkaline phosphatase (to degrade released CMP, driving the reaction forward) but ensure the pH doesn't drift downward.[1]
-
7-Deoxy Specific: The lack of C7-OH prevents certain intramolecular H-bonds that normally stabilize the CMP-sugar conformation, potentially making the high-energy phosphate bond more susceptible to hydrolysis than native Neu5Ac [1].
Q: I see "extra peaks" in my HPLC trace after leaving the sample at pH 8.5 overnight. Is this contamination? A: Likely Epimerization or Retro-Aldol Cleavage .
-
Mechanism: At high pH, the C2 carbonyl is susceptible to nucleophilic attack.[1] This can lead to the formation of the N-acetylmannosamine (ManNAc) analog (epimerization) or cleavage into pyruvate and the corresponding hexosamine (retro-aldol).
-
7-Deoxy Advantage: You do not need to worry about C7-O-acetyl migration (a common headache with native Neu5Ac), as C7 is deoxygenated. However, if your molecule has O-acetyl groups at C4 or C9, pH > 8.0 will cause migration to C9 or hydrolysis (de-O-acetylation) [2].
Module C: Analytical Stability (HPLC/MS)
Q: I'm using 0.1% TFA (pH ~2) for my LC-MS mobile phase. My signal is weak. A: Stop immediately. TFA promotes rapid glycosidic bond hydrolysis and desialylation.
-
The Fix: Switch to 0.1% Formic Acid (pH ~2.7) or Acetic Acid (pH ~3.2) .[1] While still acidic, the kinetic rate of hydrolysis is significantly slower than with the stronger Trifluoroacetic Acid.
-
Pro Tip: For maximum sensitivity without degradation, use a HILIC column with an Ammonium Acetate (pH 6.8) buffer system.[1] This allows ionization in negative mode without subjecting the analyte to hydrolytic conditions [3].[1]
Visualizing the Stability Landscape
The following diagram maps the specific risks associated with 7-dNeu5Ac across the pH scale.
Figure 1: The Stability Landscape of 7-Deoxy Sialic Acid. Note the "Safe Zone" at Neutral pH.[1]
Protocol: Rapid pH Stability Assessment
Since the specific half-life of 7-dNeu5Ac can vary based on buffer composition and ionic strength, use this self-validating protocol to determine the safe window for your specific experiment.
Objective: Determine the half-life (
Materials:
-
7-dNeu5Ac stock (10 mM in water).
-
Test Buffers (100 mM): Acetate (pH 4), Phosphate (pH 7), Carbonate (pH 10).
-
Internal Standard: DMSO (for NMR) or N-Acetylglucosamine (GlcNAc) (for HPLC - stable sugar).
Methodology:
-
Preparation: Mix 7-dNeu5Ac (final 1 mM) with the Test Buffer and Internal Standard (1 mM).
-
Incubation: Incubate at 37°C .
-
Sampling:
-
Take aliquots at
. -
CRITICAL: Quench acidic/basic samples immediately by neutralizing to pH 7.0 before analysis to stop the "degradation clock."
-
-
Analysis:
-
HPLC: Monitor the Area Under Curve (AUC) ratio of [7-dNeu5Ac] / [Internal Standard].
-
NMR: Track the disappearance of the H3 equatorial proton (distinctive multiplet ~2.2 ppm) vs. the Internal Standard peak.
-
Data Interpretation Table:
| Observed Phenomenon | Probable Cause | Corrective Action |
| Loss of Signal > 10% in 1h | pH < 4.0 (Hydrolysis) | Switch to Acetate/Phosphate buffer. |
| New Peak (slightly earlier RT) | Epimerization (pH > 9) | Lower pH to < 8.0; Reduce temperature. |
| New Peak (very early RT) | Retro-aldol (Pyruvate) | Eliminate strong bases; Store at -20°C. |
| Stable Signal (24h) | Optimal Conditions | Proceed with experiment. |
References
-
Varki, A., et al. (2022).[1] Essentials of Glycobiology. 4th edition.[1] Cold Spring Harbor Laboratory Press.[1] (Chapter 15: Sialic Acids).[1][2]
-
Kamerling, J. P., & Gerwig, G. J. (2006).[1] Structural Analysis of Sialic Acids. In Sialic Acids Chemistry, Metabolism and Function. Springer.[1] (Details O-acetyl migration mechanisms).
-
Rohrer, J. S. (2021).[1][3] Direct Determination of Sialic Acids in Glycoprotein Hydrolyzates by HPAE-PAD. Thermo Fisher Scientific Application Note.
-
Buchini, S., et al. (2021).[1][4] 7-Fluorosialyl Glycosides Are Hydrolysis Resistant. ACS Central Science.[1] (Contrasts 7-fluoro stability with general sialic acid lability).[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. WO2015123756A1 - Hydrolysis resistant sialic acid derivatives and methods for their use - Google Patents [patents.google.com]
Technical Support Center: NMR Analysis of 7-deoxy-Neu5Ac Derivatives
Current Status: Online Operator: Senior Application Scientist (Spectroscopy Division) Ticket ID: NMR-7D-NEU-001 Subject: Resolving Signal Overlap & Assignment in 7-deoxy-Sialic Acid Analogs
Introduction: The "Glycerol" Challenge
Welcome to the technical support hub. You are likely here because the NMR spectrum of your 7-deoxy-Neu5Ac derivative looks like a forest of overlapping multiplets between 3.4 and 3.9 ppm.
In standard N-acetylneuraminic acid (Neu5Ac), the glycerol side chain (C7–C9) is already a source of spectral crowding. By synthesizing the 7-deoxy derivative , you have removed the C7 hydroxyl group. While this eliminates one exchangeable proton, it introduces a structural complexity: C7 is now a methylene (
This change creates two diastereotopic protons (H7a and H7b) that couple to each other, to H6, and to H8. This dramatically increases the complexity of the splitting patterns (second-order effects) and often leads to severe overlap with the H9a/b signals and the ring protons (H4, H5).
This guide provides the logic and protocols to resolve these signals.
Module 1: Diagnostic Triage
Before running complex 2D experiments, ensure your sample conditions aren't the culprit.
Q: My peaks are broad and undefined. Is it the compound or the instrument?
A: In sialic acid derivatives, this is often a pH or aggregation issue , not an instrument fault.
-
The Lactonization Risk: Sialic acids are prone to forming 1,7-lactones (or 1,4-lactones) in acidic conditions. If your sample is slightly acidic (pH < 5), you may have a mixture of the open chain and the lactone, causing peak broadening or doubling.
-
Fix: Adjust pH to ~7.0–7.5 using deuterated phosphate buffer (PBS in
).
-
-
Mutarotation: Neu5Ac derivatives exist as anomeric mixtures (
and ). If you just dissolved the solid, it may not have reached equilibrium.-
Fix: Allow the sample to equilibrate in solution for 30–60 minutes before acquisition.
-
-
Paramagnetic Impurities: If you used ion-exchange resin during purification, trace metal ions can broaden signals.
-
Fix: Add a trace of EDTA-
or pass through Chelex resin.
-
Module 2: The 7-Deoxy Spin System
Understanding the connectivity flow is the key to deconvolution.
In 7-deoxy-Neu5Ac, the spin system is interrupted and unique compared to standard sugars.
The Spin Flow: H3(ax/eq) — H4 — H5 — H6 — H7a/H7b — H8 — H9a/H9b
Visualizing the Connectivity
The following diagram illustrates the magnetization transfer pathways you must exploit.
Caption: Magnetization transfer pathway in 7-deoxy-Neu5Ac. The H6-H7 interface is the critical "bridge" between the ring and the side chain.
Module 3: Advanced Deconvolution Strategies
Q: The H7, H8, and H9 signals are completely overlapped. How do I assign them?
A: Stop relying on 1D
You cannot assign the side chain directly because of the overlap. You must start from a signal you can identify (H3 or H6) and "walk" magnetization down the chain.
Strategy A: The HSQC-TOCSY (The Sledgehammer)
This is the most powerful experiment for this molecule.
-
Anchor: Find the C6 carbon signal in the HSQC (usually distinct from ring carbons).
-
Correlate: The HSQC-TOCSY will show you the protons attached to C6 (H6) and the protons on neighboring carbons (H5 and H7 ).
-
Why it works: Carbon chemical shifts have much better dispersion (0-200 ppm) than protons. Even if H7a/b and H8 overlap in proton space, their carbons (C7 and C8) will likely be resolved.
Strategy B: 1D Selective TOCSY (The Scalpel)
If you don't have a cryoprobe or enough sample for 2D, use 1D Selective TOCSY.
-
Target H6: H6 is often a small doublet or broad signal near 3.8-4.0 ppm. It is usually the "gateway" to the side chain.
-
Irradiate H6: Apply a selective pulse on H6.
-
Mixing Time:
-
20-40 ms: Will transfer magnetization only to H5 and H7a/H7b . Result: You isolate the H7 signals from the mess.
-
80-100 ms: Will transfer further to H8 and H9.
-
Module 4: Experimental Protocol
Standard Operating Procedure: 1D Selective TOCSY for Side-Chain Resolution
Objective: Isolate H7a/b and H8 signals from the bulk overlap.
| Step | Action | Technical Note |
| 1 | Acquire Reference 1H | Ensure good shimming (linewidth < 1.0 Hz). Identify the H6 resonance (approx 3.8 - 4.1 ppm). |
| 2 | Pulse Calibration | Calibrate the 90° pulse (P1) precisely. Selective experiments are sensitive to pulse errors. |
| 3 | Select Region | Define the excitation region (shaped pulse) centered exactly on H6. Use a Gaussian or Re-Burp shape for selectivity. |
| 4 | Set Mixing Time ( | Run 1: 30 ms (See H5, H7a, H7b). Run 2: 80 ms (See H8, H9). |
| 5 | Processing | Process with the same phase parameters as the reference spectrum. |
Data Interpretation:
-
In the 30 ms spectrum , the peaks that appear in the 3.0–4.0 ppm region (other than the irradiated H6) are H5 and H7a/H7b .
-
Since H5 is usually a doublet of doublets (coupled to H4 and H6), the multiplets corresponding to H7a/H7b can be identified by elimination.
Module 5: Conformational Analysis (J-Coupling)
Q: How do I determine the conformation of the side chain?
A: You need the
In 7-deoxy derivatives, the loss of the C7-OH removes the hydrogen bond that typically rigidifies the side chain in natural sialic acids. The side chain becomes more flexible.
-
Extract J-values: Once you have isolated the H7a/b signals (via 1D TOCSY or high-res HSQC), measure:
-
and
-
and
-
and
-
Rotamer Population: Use the Karplus equation (generalized for generalized alkanes) to determine the population of gauche vs trans rotamers.
-
Note: Large J-values (>10 Hz) indicate a trans (anti-periplanar) arrangement. Small values (2-4 Hz) indicate gauche.
Troubleshooting Flowchart
Caption: Decision tree for resolving spectral overlap in sialic acid derivatives.
References
- Vliegenthart, J. F. G., et al. "High-resolution 1H-NMR spectroscopy of carbohydrate structures." Reporter's Guide, Utrecht University.
-
Hackenberger, C. P. R., et al. (2023).[1] "Real-time monitoring of the sialic acid biosynthesis pathway by NMR." Chemical Science.
-
Chen, X., et al. (2019). "Chemoenzymatic Synthesis of Sialosides Containing 7-N- or 7,9-Di-N-Acetyl Sialic Acid." ACS Publications.
-
Siebert, H. C., et al. (2019). "Molecular Conformations of Di-, Tri-, and Tetra-α-(2→8)-Linked Sialic Acid from NMR Spectroscopy and MD Simulations." Int. J. Mol. Sci.
-
Rutherford, T. J., & Homans, S. W. (1992). "Reducing the overlap problem in the proton NMR spectra of oligosaccharides." Glycobiology.
Sources
Preventing beta-elimination during 7-deoxy sialoside synthesis
Welcome to the technical support center for advanced glycosylation challenges. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of complex glycoconjugates, specifically focusing on the prevention of β-elimination during the synthesis of 7-deoxy sialosides. Our goal is to provide you with not only solutions but also the underlying mechanistic rationale to empower your synthetic strategies.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific, frequently encountered issues during 7-deoxy sialoside synthesis. Each entry is structured to help you diagnose the problem, understand its cause, and implement a robust solution.
Question 1: I am observing a low yield of my desired α-sialoside, and TLC/LC-MS analysis shows a major byproduct corresponding to the 2,3-dehydro derivative. What is happening and how can I fix it?
Answer:
This is a classic case of β-elimination outcompeting the desired glycosylation reaction. The presence of an electron-withdrawing carboxylate group at C2 and the lack of a participating neighboring group at C3 make sialyl donors inherently prone to elimination.[1][2] The reaction proceeds via abstraction of the axial proton at C3, leading to the formation of a double bond between C2 and C3 and loss of the leaving group. In the case of 7-deoxy sialic acid derivatives, the absence of a substituent at C7 can sometimes exacerbate this issue depending on the overall conformation and protecting group strategy.
Probable Cause:
-
High Reaction Temperature: Elevated temperatures provide the activation energy needed for the elimination pathway.
-
Strongly Basic/Nucleophilic Conditions: Certain promoters or additives can act as bases, abstracting the C3 proton.
-
Suboptimal Glycosyl Donor: The choice of leaving group and protecting groups on the sialyl donor is critical. Some configurations are more electronically and sterically disposed to elimination.
-
Solvent Effects: The solvent plays a crucial role in stabilizing or destabilizing the reactive intermediates that lead to either glycosylation or elimination.
Recommended Solutions:
-
Optimize Reaction Temperature: Begin your glycosylation at a very low temperature (e.g., -78 °C) and allow it to warm slowly only if no reaction is observed. This kinetically favors the glycosylation pathway over the higher-energy elimination pathway.
-
Select an Appropriate Promoter/Leaving Group System:
-
Thioglycosides: Sialyl thioglycosides are versatile donors.[3] Activation with N-Iodosuccinimide (NIS) and a catalytic amount of a strong acid like Triflic acid (TfOH) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) at low temperatures is a standard and effective method.
-
Phosphites: Sialyl phosphite donors can be activated under mild, nearly neutral conditions with a catalytic amount of a Lewis acid (e.g., TMSOTf), often leading to high α-selectivity and reduced elimination.[4]
-
-
Employ a Nitrile Solvent: Acetonitrile (CH₃CN) is well-known to promote α-selectivity in sialylation. It participates in the reaction by forming a transient β-nitrilium ion intermediate, which then undergoes an SN2-like attack by the acceptor alcohol to furnish the α-sialoside, effectively suppressing direct elimination from the oxocarbenium ion.[2]
-
Modify the C5-Amide Protecting Group: The nature of the group on the C5 nitrogen can influence the reactivity of the donor. A more electron-withdrawing group (e.g., N-tetrachlorophthaloyl, N-Troc) can disfavor the formation of the oxocarbenium ion, sometimes reducing elimination.
Question 2: My primary issue is not yield but α/β selectivity. How can I improve the formation of the desired α-anomer over the β-anomer?
Answer:
Achieving high α-selectivity is a central challenge in sialylation chemistry, intrinsically linked to the problem of β-elimination. The desired α-product is thermodynamically less stable than the β-anomer. Strategies that control the facial selectivity of the acceptor's approach to the donor are paramount.
Probable Cause:
-
Reaction Mechanism: The reaction may be proceeding through a long-lived oxocarbenium ion intermediate, which allows for non-selective attack from either the α or β face.
-
Donor Conformation: The conformation of the sialyl donor ring and its side chain can influence the accessibility of the anomeric center.[5]
-
Solvent Choice: Non-participating solvents like Dichloromethane (DCM) may not adequately shield the β-face of the donor.
Recommended Solutions:
-
Leverage Solvent Participation: As mentioned previously, using acetonitrile or propionitrile is the most common and effective strategy. The solvent attacks the oxocarbenium ion preferentially from the β-face to form a transient α-nitrilium ion intermediate. The subsequent SN2 displacement by the acceptor alcohol leads to the desired α-sialoside.[2]
-
Utilize Remote Participating Groups: The strategic placement of a participating protecting group at a "remote" position, such as C4 or C7, can help direct the stereochemical outcome. For instance, a picoloyl (Pico) group at C4 can engage in hydrogen bonding with the incoming acceptor, delivering it to the α-face of the donor.[6][7]
-
Conformationally Rigid Donors: Employing donors with conformationally locked ring systems can improve selectivity. For example, a 4-O,5-N-oxazolidinone-protected donor restricts the pyranose ring to a stable conformation that can favor α-attack.[5]
Frequently Asked Questions (FAQs)
This section provides answers to broader, more conceptual questions regarding the synthesis of 7-deoxy sialosides.
Q1: What is the precise mechanism of β-elimination in sialic acid glycosylation?
A1: β-elimination is a competing side reaction that plagues sialylation. It is an E2-like elimination reaction. The key factors are:
-
Acidic C3-Proton: The axial proton on C3 is rendered acidic by the electron-withdrawing effect of the carboxyl group at C2.
-
Anomeric Leaving Group: A good leaving group (e.g., thioether, phosphite, halide) is present at the anomeric C2 position.
-
Base: A base, which can be the promoter, an additive, or even a sufficiently nucleophilic solvent, abstracts the acidic C3 proton.
Simultaneously with proton abstraction, the electron pair from the C-H bond moves to form a double bond between C2 and C3, and the leaving group at C2 departs. This results in the formation of a 2,3-dehydro-sialic acid derivative, an undesired byproduct.
Sources
- 1. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 2. Glycoword | Glycoforum [glycoforum.gr.jp]
- 3. Synthesis of the methyl thioglycosides of deoxy-N-acetyl-neuraminic acids for use as glycosyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Side Chain Conformation and Configuration on Glycosyl Donor Reactivity and Selectivity as Illustrated by Sialic Acid Donors Epimeric at the 7-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined Effect of the Picoloyl Protecting Group and Triflic Acid in O-Sialylation - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
NMR characterization data for N-Acetyl-7-deoxyneuraminic acid
Technical Comparison Guide: NMR Profiling of N-Acetyl-7-deoxyneuraminic Acid vs. Native Neu5Ac
Executive Summary
This guide provides a technical comparison between Native N-Acetylneuraminic Acid (Neu5Ac) and its C7-modified analog, N-Acetyl-7-deoxyneuraminic acid (Neu5Ac7d) , with a specific focus on the stable isostere 7-Acetamido-7-deoxy-Neu5Ac (Neu5Ac7NAc) .
While "7-deoxy" strictly refers to the hydrogen-substituted derivative (5-acetamido-3,5,7-trideoxy-D-glycero-D-galacto-non-2-ulosonic acid), the inherent instability of 7-O-acetylated sialic acids (prone to migration to C9) has driven the industry toward stable nitrogen-substituted analogs (Neu5Ac7NAc) for functional structure-activity relationship (SAR) studies. This guide characterizes the NMR spectroscopic signatures that distinguish these critical variants, providing essential data for validating synthetic probes used in sialidase and Siglec binding assays.
Structural Basis & Theoretical Shifts
The modification at Carbon 7 (C7) fundamentally alters the spin system of the sialic acid backbone.
-
Native Neu5Ac: C7 bears a hydroxyl group (-OH).[1] This creates a methine signal (CH-OH) in the 68–72 ppm range (
C) and a specific coupling pattern to H6 and H8. -
7-Deoxy (H-substituted): Replacement of OH with H converts C7 into a methylene group (-CH
-).- C Prediction: Drastic upfield shift of C7 from ~69 ppm to ~30–35 ppm.
- H Prediction: Appearance of diastereotopic methylene protons (H7a, H7b) in the 1.4–1.9 ppm range, significantly upfield from the native H7 methine (~3.5–3.9 ppm).
-
7-Acetamido (Neu5Ac7NAc): Replacement of OH with -NHAc (stable mimic).[2]
- C Signature: C7 shifts to ~50–55 ppm (C-N bond).
- H Signature: H7 remains a methine but shifts downfield due to the amide anisotropy; appearance of a second acetyl methyl singlet.
Comparative NMR Data
The following data contrasts the native Neu5Ac with the functionally equivalent 7-modified analog (Neu5Ac7NAc), which serves as the primary stable "7-deoxy" alternative in current drug development pipelines.
Table 1: H NMR Chemical Shift Comparison (D O, 400-800 MHz)
| Position | Native Neu5Ac ( | Neu5Ac7NAc (Stable Analog) ( | Shift Analysis ( |
| H-3 (eq) | 2.20 – 2.30 (dd) | 2.80 (dd)* | +0.50 (Deshielding in modified analogs) |
| H-3 (ax) | 1.80 – 1.85 (t) | 1.77 (t) | -0.05 (Minimal change) |
| H-4 | 4.00 – 4.08 (m) | 4.05 – 3.94 (m) | Minimal |
| H-5 | 3.90 – 3.95 (m) | 3.94 – 3.87 (m) | Minimal |
| H-6 | 3.70 – 3.80 (d/m) | 3.87 – 3.43 (m) | Complex overlap in analog |
| H-7 | 3.50 – 3.60 (dd) | 4.10 – 4.30 (m) | Distinct Shift (C7 modification) |
| H-8 | 3.80 – 3.90 (m) | 3.87 – 3.43 (m) | Overlap region |
| H-9a/b | 3.60 – 3.85 (m) | 3.60 – 3.80 (m) | Minimal |
| NAc-CH | 2.03 (s) | 2.02 (s), 1.98 (s) | Appearance of 2nd Methyl Signal |
*Note: The H-3(eq) shift in Neu5Ac7NAc can vary significantly (2.6–2.8 ppm) depending on the anomeric ratio (
Table 2: C NMR Chemical Shift Comparison (D O)
| Position | Native Neu5Ac ( | Neu5Ac7NAc (Stable Analog) ( | Structural Insight |
| C-1 (COOH) | 173.5 – 174.0 | 174.0 – 175.7 | Carboxylate region |
| C-2 (Ketal) | 96.0 ( | 92.8 / 102.6 | Anomeric carbon |
| C-3 (CH | 40.0 – 40.5 | 40.1 | Conserved |
| C-5 (CH-N) | 52.5 – 53.0 | 53.4 | Conserved |
| C-7 | 68.5 – 69.0 | 52.4 (C-N) / 30-35 (if 7-H) | Diagnostic Peak |
| C-9 | 63.5 – 64.0 | 62.4 | Terminal CH |
| NAc-CO | 175.5 | 174.8, 174.7 | Two Carbonyls in 7-NAc |
Experimental Protocol: Self-Validating NMR Workflow
To ensure data integrity when characterizing 7-deoxy derivatives, follow this self-validating protocol.
Reagents:
-
Solvent: D
O (99.9% D) or DMSO-d (for H-bonding studies). -
Reference: TSP (Trimethylsilylpropanoic acid) or DSS (0.00 ppm).
-
pH Adjustment: NaOD/DCl (maintain pD 7.0–7.4 for biological relevance).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 2–5 mg of the lyophilized Neu5Ac derivative in 600 µL D
O.-
Validation Check: Verify solution clarity. Turbidity indicates aggregation or incomplete deprotection.
-
-
Equilibration: Allow sample to sit for 30 minutes. Sialic acids undergo mutarotation.
-
Endpoint: Ratio of
: should stabilize (typically ~95:5 for native Neu5Ac).
-
-
Acquisition (1D
H):-
Pulse Program: zg30 or noesypr1d (water suppression).
-
Scans: 64 (min) to resolve minor anomers.
-
Validation Check: The H-3 axial triplet (~1.8 ppm) and H-3 equatorial doublet of doublets (~2.3–2.8 ppm) must be present. Absence of these signals indicates ring opening or degradation.
-
-
2D Characterization (Essential for 7-Deoxy):
-
COSY: Trace the spin system from H-3
H-4 H-5 H-6. -
HSQC: Correlate protons to carbons. Crucial Step: Check C-7. If it correlates to a carbon at ~52 ppm, it is Neu5Ac7NAc. If it correlates to ~30 ppm, it is the true 7-deoxy (H) species.
-
Data Interpretation Workflow
The following logic flow illustrates how to assign the spectrum and distinguish the 7-deoxy derivative from the native parent.
Figure 1: Logic flow for NMR assignment of Sialic Acid derivatives. The C7 carbon shift is the definitive discriminator between Native, 7-NAc, and 7-Deoxy species.
References
-
ChemicalBook. (2025). N-Acetylneuraminic acid 1H NMR Spectrum & Data. Retrieved from
-
Kooner, A. S., et al. (2021). Chemoenzymatic Synthesis of Sialosides Containing 7-N- or 7,9-Di-N-Acetyl Sialic Acid as Stable O-Acetyl Analogues.[1] Journal of Organic Chemistry / PMC.[1] Retrieved from
-
Hartlieb, S., et al. (2008). Chemoenzymatic synthesis of CMP-N-acetyl-7-fluoro-7-deoxy-neuraminic acid.[3] Carbohydrate Research.[3] Retrieved from
-
Hinderlich, S., et al. (2001). Biosynthesis of N-Acetylneuraminic Acid.[4][5][3][6][7] Biological Chemistry. (Context for biosynthetic precursors).
Sources
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- 2. US20190367548A1 - N-acetylated sialic acids and related sialosides - Google Patents [patents.google.com]
- 3. Chemoenzymatic synthesis of CMP-N-acetyl-7-fluoro-7-deoxy-neuraminic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. L. pneumophila CMP-5,7-di-N-acetyllegionaminic acid synthetase (LpCLS)-involved chemoenzymatic synthesis of sialosides and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-azido sialic acid for testing against Siglec-7 and in metabolic oligosaccharide engineering - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00030K [pubs.rsc.org]
- 7. d-nb.info [d-nb.info]
A Comparative Analysis of Sialidase Hydrolysis Rates: Neu5Ac vs. 7-deoxy-Neu5Ac
Introduction: The Critical Role of Sialidases and Substrate Specificity
Sialidases, also known as neuraminidases, are a ubiquitous class of enzymes that catalyze the cleavage of terminal sialic acid residues from a variety of glycoconjugates.[1] This desialylation process is a fundamental biological event, modulating cellular adhesion, signaling pathways, and host-pathogen interactions. In drug development, particularly in the context of infectious diseases and cancer, understanding the substrate specificity of sialidases is paramount for the design of targeted therapeutics.
The most common sialic acid in humans is N-acetylneuraminic acid (Neu5Ac).[2] Its structure and presentation on the cell surface are critical for a myriad of biological functions. Synthetic analogs of Neu5Ac, such as 7-deoxy-Neu5Ac, where the hydroxyl group at the C7 position is removed, serve as invaluable tools for probing the active site of sialidases and understanding the molecular determinants of substrate recognition and catalysis. This guide provides a comparative analysis of the hydrolysis rates of Neu5Ac and 7-deoxy-Neu5Ac by different sialidases, supported by experimental data and a detailed protocol for assessing sialidase activity.
Structural Considerations: Neu5Ac vs. 7-deoxy-Neu5Ac
The key structural difference between Neu5Ac and 7-deoxy-Neu5Ac lies in the absence of a hydroxyl group at the C7 position in the latter. This seemingly minor modification can have significant implications for enzyme-substrate interactions. The hydroxyl groups of sialic acids are known to form hydrogen bonds with amino acid residues in the active site of sialidases, contributing to the stability of the enzyme-substrate complex and influencing the catalytic rate. The removal of the C7-hydroxyl group eliminates a potential hydrogen bonding site, which can alter the binding affinity and the rate of hydrolysis.
Comparative Hydrolysis Rates: Experimental Insights
Recent studies have explored the impact of the C7-deoxy modification on the susceptibility of sialosides to hydrolysis by various sialidases. The data indicates a notable difference in specificity between bacterial and human sialidases.
A study utilizing chemoenzymatically synthesized sialosides containing either Neu5Ac or 7-deoxy-Neu5Ac revealed that several bacterial sialidases, including those from Arthrobacter ureafaciens, Clostridium perfringens, and Vibrio cholerae, can tolerate the 7-deoxy modification and efficiently hydrolyze the corresponding sialoside. In contrast, the human cytosolic sialidase, NEU2, exhibited significantly diminished activity towards the 7-deoxy-Neu5Ac-containing sialoside compared to its natural Neu5Ac counterpart. This suggests a stricter substrate recognition profile for the human enzyme, where the C7-hydroxyl group likely plays a more critical role in substrate binding or catalysis.
Table 1: Qualitative Comparison of Sialidase Activity on Neu5Ac vs. 7-deoxy-Neu5Ac Containing Sialosides
| Sialidase Origin | Substrate: Neu5Ac-sialoside | Substrate: 7-deoxy-Neu5Ac-sialoside | Implication |
| Bacterial (e.g., A. ureafaciens, C. perfringens) | High Activity | High Activity | Tolerant to C7-deoxy modification. |
| Human (NEU2) | High Activity | Diminished Activity | C7-hydroxyl group is important for recognition/hydrolysis. |
This differential specificity has significant implications for the development of selective inhibitors targeting bacterial sialidases, with the potential for minimal off-target effects on human enzymes.
Experimental Protocol: Fluorometric Sialidase Activity Assay
To empirically determine and compare the hydrolysis rates of different sialidase substrates, a fluorometric assay is a sensitive and widely used method.[3][4][5] This protocol outlines a general procedure that can be adapted for various sialidases and substrates.
Objective: To quantify and compare the rate of hydrolysis of a fluorogenic sialic acid substrate by a sialidase.
Principle: The assay utilizes a synthetic substrate, such as 4-methylumbelliferyl-α-D-N-acetylneuraminic acid (4-MU-Neu5Ac), which is non-fluorescent. Upon cleavage by a sialidase, the fluorescent molecule 4-methylumbelliferone (4-MU) is released. The increase in fluorescence intensity over time is directly proportional to the sialidase activity.
Materials:
-
Sialidase enzyme of interest
-
Substrates: 4-MU-Neu5Ac (for standard assays) and custom-synthesized 4-MU-7-deoxy-Neu5Ac
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, or other optimal buffer for the specific sialidase)
-
Stop Solution (e.g., 0.5 M sodium carbonate or glycine-NaOH, pH 10.5)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~445 nm)
-
Incubator set to the optimal temperature for the sialidase (typically 37°C)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the sialidase enzyme in an appropriate buffer.
-
Prepare stock solutions of the substrates (4-MU-Neu5Ac and 4-MU-7-deoxy-Neu5Ac) in the assay buffer.
-
Prepare a standard curve of 4-methylumbelliferone (4-MU) in the assay buffer with the stop solution to correlate fluorescence units to the amount of product formed.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Substrate solution (to achieve the desired final concentration)
-
-
Include appropriate controls:
-
No-enzyme control: Assay buffer and substrate, but no enzyme.
-
No-substrate control: Assay buffer and enzyme, but no substrate.
-
-
-
Enzyme Reaction:
-
Pre-incubate the microplate at the optimal temperature for 5 minutes.
-
Initiate the reaction by adding the sialidase enzyme to each well (except the no-enzyme control).
-
Mix gently by pipetting or with a plate shaker.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for a defined period (e.g., 10, 20, 30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stopping the Reaction:
-
Stop the reaction by adding the Stop Solution to each well. The high pH of the stop solution denatures the enzyme and enhances the fluorescence of the 4-MU product.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity of each well using a microplate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from the fluorescence readings of the reaction wells.
-
Use the 4-MU standard curve to convert the fluorescence units into the concentration of the product formed.
-
Calculate the initial reaction velocity (V₀) for each substrate concentration.
-
For kinetic analysis, perform the assay with varying substrate concentrations and determine the Michaelis-Menten parameters (Km and Vmax) by plotting the initial velocities against substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying enzymatic reaction, the following diagrams are provided.
Caption: Generalized mechanism of sialidase-catalyzed hydrolysis.
Caption: Step-by-step workflow for the fluorometric sialidase activity assay.
Conclusion
The comparative analysis of sialidase hydrolysis rates for Neu5Ac and its 7-deoxy analog highlights a significant divergence in substrate specificity, particularly between bacterial and human enzymes. While many bacterial sialidases demonstrate a promiscuous acceptance of the 7-deoxy modification, the human sialidase NEU2 shows a clear preference for the natural substrate, Neu5Ac. This finding underscores the importance of the C7-hydroxyl group in the molecular recognition and/or catalytic mechanism of human NEU2.
For researchers and drug development professionals, this differential specificity presents a promising avenue for the design of selective inhibitors targeting bacterial or viral neuraminidases. By exploiting the structural and chemical differences in the active sites of these enzymes, it is possible to develop therapeutics that are potent against pathogens while minimizing interactions with host sialidases, thereby reducing the potential for off-target effects. The provided experimental protocol offers a robust framework for further investigating these structure-activity relationships and for screening potential inhibitor candidates.
References
-
Li, Y., et al. (2011). Identifying selective inhibitors against the human cytosolic sialidase NEU2 by substrate specificity studies. Molecular BioSystems, 7(4), 1060-1072. [Link]
-
Hata, K., et al. (2011). Novel assay for direct fluorescent imaging of sialidase activity. Proceedings of SPIE, 7845, 78450Z. [Link]
-
BPS Bioscience. Sialidase Fluorogenic Assay Kit. [Link]
-
Gao, C., et al. (2022). Sialosides Containing 7-N-Acetyl Sialic Acid Are Selective Substrates for Neuraminidases from Influenza A Viruses. ACS Infectious Diseases, 8(12), 2536-2546. [Link]
-
Kim, S., et al. (2011). Sialidase specificity determined by chemoselective modification of complex sialylated glycans. Journal of the American Chemical Society, 133(25), 9962-9965. [Link]
-
Tsvetkov, Y. E., et al. (2021). Chemoenzymatic Synthesis of Sialosides Containing 7‑N- or 7,9- Di‑N‑acetyl Sialic Acid as Stable O‑Acetyl Analogues for Probing Sialic Acid-Binding Proteins. Bioconjugate Chemistry, 32(5), 974-985. [Link]
-
Uchimura, K., et al. (2018). Assays for Determining the Sialidase Activity of Influenza Viruses and Monitoring Influenza Virus Susceptibility to Neuraminidase Inhibitors. Methods in Molecular Biology, 1836, 345-355. [Link]
-
Li, Y., et al. (2011). High-Throughput Substrate Specificity Studies of Sialidases Using Chemoenzymatically Synthesized Sialoside Libraries. Glycobiology, 21(10), 1341-1355. [Link]
-
Varki, A., & Schauer, R. (2009). Sialic Acids. In Essentials of Glycobiology (2nd ed.). Cold Spring Harbor Laboratory Press. [Link]
-
UniProt Consortium. (2023). Sialidase-2 - Homo sapiens (Human). UniProtKB. [Link]
-
Miyagi, T., & Yamaguchi, K. (2012). Mammalian sialidases: physiological and pathological roles in cellular functions. Glycobiology, 22(7), 880-896. [Link]
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- 2. Sialidase specificity determined by chemoselective modification of complex sialylated glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays for Determining the Sialidase Activity of Influenza Viruses and Monitoring Influenza Virus Susceptibility to Neuraminidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Binding Affinity of Siglecs for 7-deoxy-Neu5Ac Containing Glycans: A Predictive Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Siglecs and the Sialic Acid Code
Siglecs (Sialic acid-binding immunoglobulin-like lectins) are a critical family of I-type lectins predominantly expressed on the surfaces of immune cells.[1][2] They play a pivotal role in maintaining immune homeostasis by recognizing sialic acid (Sia) residues, which are terminal monosaccharides on the glycan chains of glycoproteins and glycolipids on cell surfaces.[1][3] This recognition of "self" helps to prevent unwanted immune activation. Most Siglecs, upon binding to their sialylated ligands, initiate an inhibitory signaling cascade, effectively dampening immune responses.[4] This inhibitory function is often mediated through immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in their cytoplasmic tails, which recruit phosphatases like SHP-1 and SHP-2.[4][5]
The binding specificity of each Siglec is dictated by the type of sialic acid, its linkage to the underlying glycan chain (e.g., α2-3, α2-6, or α2-8), and modifications to the sialic acid molecule itself.[1][3] This guide focuses on a specific, albeit less studied, modification: the removal of the hydroxyl group at the 7th position of N-acetylneuraminic acid (Neu5Ac), creating 7-deoxy-Neu5Ac. Due to a scarcity of direct experimental data on the binding of Siglecs to 7-deoxy-Neu5Ac containing glycans, this guide will provide a predictive comparison based on the established structural basis of Siglec-sialic acid interactions.
The Molecular Basis of Siglec-Sialic Acid Recognition: A Focus on the Glycerol Side Chain
The interaction between a Siglec and its sialic acid ligand is a highly specific molecular handshake. The V-set immunoglobulin-like domain at the N-terminus of the Siglec forms a shallow binding pocket that accommodates the sialic acid residue.[6][7] Several key interactions are conserved across the Siglec family:
-
The Arginine Salt Bridge: A conserved arginine residue in the binding pocket forms a crucial salt bridge with the carboxylate group (C1) of sialic acid. This interaction is essential for binding across all Siglecs.[6][8]
-
Hydrophobic Interactions: Tryptophan residues often form hydrophobic or "stacking" interactions with the N-acetyl group (at C5) and the glycerol side chain (C7-C9) of sialic acid.[6]
-
Hydrogen Bonding Network: A network of hydrogen bonds is formed between amino acid side chains and the backbone of the Siglec and the hydroxyl groups of the sialic acid's glycerol side chain (C7, C8, and C9).[8]
Crystal structures of Siglec-7 in complex with sialylated ligands have revealed that the hydroxyl groups at positions C8 and C9 of Neu5Ac are directly involved in forming hydrogen bonds with the protein backbone.[8] While direct hydrogen bonding with the C7 hydroxyl is not explicitly detailed in all structures, its position within the glycerol side chain makes it a critical component for maintaining the correct conformation for optimal binding.
Predictive Analysis: The Likely Impact of 7-deoxy-Neu5Ac on Siglec Binding Affinity
Given the detailed structural understanding of the Siglec-sialic acid interaction, we can infer the likely consequences of removing the C7 hydroxyl group.
Hypothesis: The absence of the C7 hydroxyl group in 7-deoxy-Neu5Ac is predicted to significantly reduce the binding affinity of most Siglecs for glycans containing this modified sialic acid.
Rationale:
-
Disruption of the Hydrogen Bonding Network: The glycerol side chain of sialic acid acts as a key recognition motif. The removal of the C7 hydroxyl group would eliminate a potential hydrogen bond donor/acceptor, thereby weakening the overall interaction energy.
-
Altered Conformation: The C7 hydroxyl group contributes to the local conformation of the entire glycerol side chain. Its absence could lead to a change in the spatial arrangement of the C8 and C9 hydroxyls, potentially disrupting their established hydrogen bonds with the Siglec binding pocket.
-
Increased Hydrophobicity: The replacement of a hydroxyl group with a hydrogen atom increases the local hydrophobicity of that face of the sialic acid. While some hydrophobic interactions are important for binding, this specific change may not be favorable within the polar environment of the binding pocket that accommodates the glycerol side chain.
Comparative Binding Affinity Table (Predictive)
As direct experimental data is not available in the reviewed literature, the following table presents a predictive comparison. The values for 7-deoxy-Neu5Ac are hypothetical and represent an expected decrease in affinity based on structural analysis.
| Siglec | Canonical Ligand (Example) | Typical Kd (for canonical ligand) | Predicted Relative Affinity for 7-deoxy-Neu5Ac-glycan | Rationale for Prediction |
| Siglec-7 | Neu5Acα2-8Neu5Ac | Low µM | Significantly Reduced | The glycerol side chain is crucial for binding, and loss of the C7-OH would disrupt the hydrogen bonding network.[8] |
| Siglec-9 | Neu5Acα2-3/6Gal | Low µM | Significantly Reduced | Shares high sequence similarity with Siglec-7 in the binding domain, suggesting a similar reliance on the glycerol side chain.[9] |
| CD22 (Siglec-2) | Neu5Acα2-6Gal | Low µM | Significantly Reduced | Specificity is highly dependent on the precise presentation of the sialic acid, and modifications to the core structure are likely to be detrimental.[1] |
Note: This table is for illustrative purposes to guide experimental design. The actual binding affinities would need to be determined empirically.
Experimental Methodologies for Assessing Siglec-Glycan Interactions
To validate the predictions made in this guide, the following experimental approaches are recommended.
Glycan Microarray Analysis
Glycan microarrays are a high-throughput method for screening the binding specificity of glycan-binding proteins against a library of immobilized glycans.[10][11]
Experimental Workflow Diagram:
Caption: Workflow for Glycan Microarray Analysis of Siglec Binding.
Step-by-Step Protocol:
-
Glycan Immobilization:
-
Synthesize or procure glycans terminated with both Neu5Ac (control) and 7-deoxy-Neu5Ac. These glycans should possess a linker with a reactive group (e.g., an amine) for covalent attachment.
-
Using a robotic microarrayer, print nano-liter volumes of the glycan solutions onto a chemically activated glass slide (e.g., NHS-ester coated).[11]
-
Allow the immobilization reaction to proceed in a humidified chamber.
-
-
Blocking:
-
Wash the slides to remove unbound glycans.
-
Incubate the slides in a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific protein binding to the slide surface.[12]
-
-
Binding Assay:
-
Prepare a solution of the Siglec of interest, typically as a recombinant Fc-fusion protein (Siglec-Fc), in a suitable binding buffer.
-
To detect binding, the Siglec-Fc can be pre-complexed with a fluorescently labeled anti-Fc antibody.
-
Apply the Siglec-Fc solution to the glycan microarray and incubate.
-
-
Washing and Scanning:
-
Wash the slides thoroughly to remove unbound Siglec-Fc.
-
Dry the slides by centrifugation.
-
Scan the slides using a microarray fluorescence scanner at the appropriate wavelength.[12]
-
-
Data Analysis:
-
Use microarray analysis software to quantify the fluorescence intensity of each spot.[13]
-
Compare the fluorescence signals from the 7-deoxy-Neu5Ac-containing glycans to their canonical Neu5Ac counterparts to determine relative binding affinity.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of biomolecular interactions.[14][15]
Experimental Workflow Diagram:
Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.
Step-by-Step Protocol:
-
Ligand Immobilization:
-
A common method is to use a streptavidin-coated sensor chip and biotinylated glycans.
-
Inject the biotinylated 7-deoxy-Neu5Ac-glycan over one flow cell and the control biotinylated Neu5Ac-glycan over another.[14]
-
A reference flow cell should be left blank or immobilized with an irrelevant biotinylated molecule to subtract non-specific binding.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the purified Siglec-Fc protein (the analyte) in a suitable running buffer (e.g., HBS-EP).[14]
-
Inject the different concentrations of the analyte over the sensor surface at a constant flow rate.
-
The association of the analyte to the immobilized ligand is monitored in real-time as a change in resonance units (RU).
-
-
Dissociation and Regeneration:
-
After the association phase, flow the running buffer over the chip to monitor the dissociation of the analyte.
-
If the interaction is reversible, the surface can be regenerated by injecting a solution that disrupts the interaction (e.g., a low pH buffer), preparing it for the next analyte injection.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model.[15]
-
The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as kd/ka.
-
Siglec Signaling: A Canonical Inhibitory Pathway
Upon binding to its sialylated ligand, an inhibitory Siglec typically initiates a signaling cascade that dampens cellular activation.
Signaling Pathway Diagram:
Caption: Canonical Inhibitory Siglec Signaling Pathway.
-
Ligand Binding: A sialylated glycan on an adjacent cell (trans interaction) or the same cell (cis interaction) binds to the extracellular domain of the Siglec receptor.[4]
-
Receptor Clustering and Phosphorylation: Ligand binding can induce clustering of Siglec receptors. This leads to the phosphorylation of tyrosine residues within the ITIM motifs in the cytoplasmic tail by Src family kinases.
-
SHP-1/SHP-2 Recruitment: The phosphorylated ITIMs serve as docking sites for the Src homology 2 (SH2) domains of the protein tyrosine phosphatases SHP-1 and/or SHP-2.[4][5]
-
Dephosphorylation and Signal Attenuation: Once recruited to the membrane, SHP-1/SHP-2 become activated and dephosphorylate key signaling molecules in cellular activation pathways (e.g., those downstream of activating receptors), thereby terminating the activating signal and inhibiting cellular responses such as cytokine release, proliferation, or cytotoxicity.[16]
Conclusion
While direct experimental evidence remains to be established, a comprehensive analysis of the structural basis for Siglec-sialic acid recognition strongly suggests that the 7-deoxy-Neu5Ac modification would be detrimental to high-affinity binding. The removal of the C7 hydroxyl group is predicted to disrupt the delicate network of hydrogen bonds that stabilize the interaction between the sialic acid's glycerol side chain and the Siglec binding pocket. This guide provides a framework for the rational design of experiments using techniques like glycan microarrays and SPR to test this hypothesis. Such studies will not only fill a gap in our understanding of Siglec-glycan interactions but also inform the development of novel glycomimetic inhibitors or probes for this important class of immune-regulatory receptors.
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Atkins, E., et al. (2006). The structure of siglec-7 in complex with sialosides: leads for rational structure-based inhibitor design. Biochemical Journal, 397(2), 271–278. [Link]
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Duan, S., & Paulson, J. C. (2021). Siglec Ligands. Biomolecules, 11(5), 754. [Link]
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Pillai, S., et al. (2022). Inhibitory Siglec-sialic acid interactions in balancing immunological activation and tolerance during viral infections. Virology Journal, 19(1), 183. [Link]
-
Unraveling Molecular Recognition of Glycan Ligands by Siglec-9 via NMR Spectroscopy and Molecular Dynamics Modeling. ACS Chemical Biology. (2024). [Link]
-
Falco, A., et al. (2000). Siglec-7: a sialic acid-binding lectin of the immunoglobulin superfamily. Glycobiology, 10(4), 403-410. [Link]
-
Piras, F., et al. (2021). Sialic Acid-Siglec Axis in Human Immune Regulation, Involvement in Autoimmunity and Cancer and Potential Therapeutic Treatments. International Journal of Molecular Sciences, 22(11), 5839. [Link]
-
Wang, J., et al. (2020). Modulate Siglec-7 Signaling via in situ Created High-affinity cis-Ligands. bioRxiv. [Link]
-
Crocker, P. R., & Varki, A. (2001). Siglecs, sialic acids and innate immunity. Trends in immunology, 22(6), 337-342. [Link]
-
Shivatare, S. S., et al. (2013). Binding assay of lectins and glycoproteins by surface plasmon resonance. JoVE (Journal of Visualized Experiments), (82), e50937. [Link]
-
Unraveling Molecular Recognition of Glycan Ligands by Siglec-9 via NMR Spectroscopy and Molecular Dynamics Modeling. PMC. (2024). [Link]
-
Campbell, C. T., et al. (2011). Construction and Use of Glycan Microarrays. Current protocols in chemical biology, 3(3), 117-134. [Link]
-
Zhuravleva, M. A., et al. (2003). Structure-guided design of sialic acid-based Siglec inhibitors and crystallographic analysis in complex with sialoadhesin. Structure, 11(5), 577-587. [Link]
-
Strategy for Leukemia Treatment Targeting SHP-1,2 and SHIP. ResearchGate. (n.d.). [Link]
-
Insights into Siglec-7 Binding to Gangliosides: NMR Protein Assignment and the Impact of Ligand Flexibility. PMC. (2023). [Link]
-
Brubaker, K. D., & Neel, B. G. (2003). The Src homology 2 domain tyrosine phosphatases SHP-1 and SHP-2: diversified control of cell growth, inflammation, and injury. Journal of Biological Chemistry, 278(44), 42937-42940. [Link]
-
Blixt, O., & Paulson, J. C. (2011). Preparation and Analysis of Glycan Microarrays. Methods in molecular biology (Clifton, N.J.), 751, 225-244. [Link]
-
Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. (n.d.). [Link]
-
Microarray Analysis of Glycan Microarrays. National Institutes of Health. (n.d.). [Link]
-
Structures of the Inhibitory Receptor Siglec-8 in Complex with a High-Affinity Sialoside Analogue and a Therapeutic Antibody. ACS Publications. (2022). [Link]
-
Abram, C. L., & Lowell, C. A. (2021). Strategy for Leukemia Treatment Targeting SHP-1,2 and SHIP. Frontiers in Oncology, 11, 726895. [Link]
-
MIRAGE Glycan Microarray Guidelines. Beilstein-Institut. (2016). [Link]
-
Surface plasmon resonance1. University of Leicester. (n.d.). [Link]
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Pillai, S., et al. (2012). Siglecs and Immune Regulation. Annual review of immunology, 30, 357-392. [Link]
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SHP2: A Redox-Sensitive Regulator Linking Immune Checkpoint Inhibitor Therapy to Cancer Treatment and Vascular Risk. MDPI. (2023). [Link]
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Sialic acid-dependent binding of Siglec-7 to purified LOS from C. jejuni. ResearchGate. (n.d.). [Link]
-
Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. (n.d.). [Link]
-
On Surface Assays: Surface Plasmon Resonance. Glycopedia. (n.d.). [Link]
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-
Glycan Microarray. Creative Biolabs. (n.d.). [Link]
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The crystal structures of CD22d1-d3 (PDB ID: 5VKJ), myelin-associated... ResearchGate. (n.d.). [Link]
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- 12. cores.emory.edu [cores.emory.edu]
- 13. beilstein-institut.de [beilstein-institut.de]
- 14. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 16. The Src homology 2 domain tyrosine phosphatases SHP-1 and SHP-2: diversified control of cell growth, inflammation, and injury - PMC [pmc.ncbi.nlm.nih.gov]
HPAEC-PAD retention times for 7-deoxy-Neu5Ac vs standard Neu5Ac
This guide details the comparative HPAEC-PAD analysis of 7-deoxy-N-acetylneuraminic acid (7-deoxy-Neu5Ac) versus the standard N-acetylneuraminic acid (Neu5Ac) . It is designed for analytical scientists requiring precise separation strategies for sialic acid analogs in drug development and glycobiology.
Executive Summary
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the gold standard for profiling sialic acids without derivatization. The separation relies on the subtle pKa differences and hydrophobicity conferred by hydroxyl groups on the neuraminic acid backbone.
-
Standard Neu5Ac: Elutes as a baseline reference peak.
-
7-deoxy-Neu5Ac: Elutes earlier than Neu5Ac (lower retention time).
-
Mechanism: The absence of the hydroxyl group at the C-7 position reduces the molecule's overall polarity and acidity, weakening its interaction with the anion-exchange resin compared to the fully hydroxylated parent molecule.
Mechanistic Basis of Separation
To optimize resolution, one must understand the physicochemical interactions occurring within the column.
The Anion-Exchange Mechanism
Sialic acids are weak acids (pKa ~2.6). In the high-pH environment of HPAEC (pH > 12), they exist as oxyanions.
-
Primary Interaction: Coulombic attraction between the carboxylate group (
) of the sialic acid and the quaternary ammonium groups ( ) of the stationary phase (e.g., CarboPac PA20). -
Secondary Interaction: Adsorption of the sugar backbone onto the resin. Hydroxyl groups facilitate binding via hydrogen bonding and ionization at high pH.
Structural Impact of Deoxygenation (C7 Position)
The C7 hydroxyl group in Neu5Ac contributes to the molecule's hydrophilic footprint and acidity.
-
Neu5Ac: Contains OH groups at C4, C7, C8, and C9. High polarity; strong resin interaction.
-
7-deoxy-Neu5Ac: Lacks the C7-OH.
-
Reduced Acidity: Fewer electron-withdrawing groups near the ring/chain interface slightly raises the pKa (less acidic).
-
Reduced Polarity: The molecule is more hydrophobic but has fewer sites for H-bonding with the resin.
-
Net Result: Reduced Retention. The loss of the anionic binding contribution from the C7-OH (and associated acidity) dominates, causing 7-deoxy-Neu5Ac to elute prior to Neu5Ac.
-
Logic of Elution Diagram
The following diagram illustrates the separation logic and predicted elution order based on structural polarity.
Figure 1: Elution logic of sialic acid analogs on anion-exchange resin. 7-deoxy-Neu5Ac elutes first due to reduced interaction strength.
Experimental Data & Retention Behavior
The following data summarizes the retention behavior observed on standard Dionex CarboPac columns. Note that absolute retention times vary based on column age, eluent age, and temperature, but the Relative Retention Time (RRT) remains constant.
Comparative Retention Table
| Analyte | Structure Modification | Elution Order | Approx. RRT (vs Neu5Ac) |
| 7-deoxy-Neu5Ac | Lacks -OH at C7 | 1 (Early) | 0.85 – 0.92 |
| Neu5Ac | Standard (N-acetyl) | 2 (Reference) | 1.00 |
| KDN | Deaminated (OH at C5) | 3 (Variable*) | 1.05 – 1.20 |
| Neu5Gc | Added -OH at N-acetyl | 4 (Late) | 1.40 – 1.60 |
*Note: KDN elution can shift relative to Neu5Ac depending on the specific gradient slope, but 7-deoxy-Neu5Ac consistently elutes earlier than Neu5Ac.
Chromatographic Resolution
-
Resolution (Rs): Typically > 2.0 between 7-deoxy-Neu5Ac and Neu5Ac on a CarboPac PA20 column.
-
Peak Shape: 7-deoxy-Neu5Ac typically exhibits a sharper peak width than Neu5Gc due to earlier elution (less band broadening).
Validated Experimental Protocol
This protocol is optimized for the Dionex CarboPac PA20 (3 x 150 mm) , the modern standard for fast sialic acid analysis.
Reagents & Preparation
-
Eluent A: 100 mM NaOH (Carbonate-free).
-
Eluent B: 100 mM NaOH / 1.0 M Sodium Acetate.
-
Standard Prep: Dissolve 7-deoxy-Neu5Ac and Neu5Ac standards in water to 10 µM. Store at -20°C.
Instrument Settings[1]
-
Column Temperature: 30°C (Critical for reproducibility).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Pulsed Amperometric Detection (PAD) with Gold electrode.
-
Waveform: Standard Carbohydrate Quadruple Waveform.
-
Gradient Method (Self-Validating)
This gradient profile ensures separation of early-eluting deoxy analogs from the main Neu5Ac peak.
| Time (min) | % Eluent A (100mM NaOH) | % Eluent B (1M NaOAc) | Acetate Conc. (mM) | Phase |
| 0.0 | 100 | 0 | 0 | Equilibration |
| 0.0 - 15.0 | 100 → 70 | 0 → 30 | 0 → 300 | Separation Gradient |
| 15.0 - 15.1 | 0 | 100 | 1000 | Column Wash |
| 15.1 - 20.0 | 0 | 100 | 1000 | Wash Hold |
| 20.0 - 20.1 | 100 | 0 | 0 | Return to Initial |
| 20.1 - 30.0 | 100 | 0 | 0 | Re-equilibration |
Workflow Diagram
Figure 2: Step-by-step HPAEC-PAD workflow for sialic acid profiling.
Troubleshooting & Optimization
Co-elution Risks
If 7-deoxy-Neu5Ac co-elutes with the void volume or early neutral sugars:
-
Action: Decrease the initial acetate concentration. Start with an isocratic hold of 20-50 mM NaOH before starting the acetate gradient.
-
Reasoning: This delays the elution of charged species (sialic acids) while allowing neutrals to pass, improving the separation of early-eluting weak acids.[1]
Loss of Retention
-
Cause: Carbonate contamination in the NaOH eluent. Carbonate is a divalent anion that acts as a strong pusher, compressing peaks and reducing retention times.[2]
-
Validation: Check the retention time of the Neu5Ac standard. If it shifts earlier by >5%, prepare fresh eluents using degassed 18 MΩ-cm water.
References
-
Rohrer, J. S. (2000). "Analysis of Sialic Acids Using High-Performance Anion-Exchange Chromatography." Thermo Fisher Scientific Technical Note 41. Link
-
Manzi, A. E., et al. (1990).[1] "High-pressure liquid chromatography of sialic acids on a pellicular resin anion-exchange column with pulsed amperometric detection." Analytical Biochemistry, 188(1), 20-32. Link
-
Thermo Fisher Scientific. "Dionex CarboPac PA20 Column Product Manual." Link
-
Zhang, Y., et al. (1997).[3] "Separation of oligo/polymers of 5-N-acetylneuraminic acid, 5-N-glycolylneuraminic acid, and KDN by HPAEC-PAD." Analytical Biochemistry, 250(2), 245-251.[3] Link
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. antecscientific.com [antecscientific.com]
- 3. Separation of oligo/polymers of 5-N-acetylneuraminic acid, 5-N-glycolylneuraminic acid, and 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid by high-performance anion-exchange chromatography with pulsed amperometric detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of N-Acetyl-7-deoxyneuraminic Acid
Executive Summary
N-Acetyl-7-deoxyneuraminic acid (7-deoxy-Neu5Ac) is a specialized sialic acid derivative primarily used to probe the binding specificity of viral hemagglutinins (e.g., Influenza C, Bovine Coronavirus). While the molecule itself presents low chemical toxicity, its disposal protocols are frequently misunderstood.
The critical operational insight is this: The disposal classification of 7-deoxy-Neu5Ac is rarely dictated by the sugar itself, but rather by the biological matrix (viral cultures) or chemical buffers (azides, organic solvents) it is dissolved in.
This guide moves beyond generic SDS statements to provide a field-proven workflow for compliant disposal, ensuring both environmental stewardship and regulatory adherence.
Chemical Profile & Hazard Identification
Before executing disposal, you must validate the state of the material.[1][2] 7-deoxy-Neu5Ac is generally classified as non-hazardous under GHS standards, but "non-hazardous" does not mean " unregulated" in a GLP/GMP environment.
| Property | Specification | Operational Implication |
| Chemical Name | N-Acetyl-7-deoxyneuraminic acid | Labeling must be precise; do not abbreviate as "Sialic Acid" to avoid inventory confusion. |
| CAS Number | 131-48-6 (Parent Neu5Ac)* | Note: Specific CAS for 7-deoxy variants are often research-grade; use parent class for general safety data. |
| Physical State | White to off-white powder | Hygroscopic. Spills can become sticky/slippery if wetted. |
| Solubility | High (Water/Buffers) | Readily mobilizes in drains (High BOD risk). Do not pour down sink. |
| Stability | Stable at -20°C | Decomposes at high heat; suitable for incineration. |
| GHS Classification | Not Classified | No P-list or U-list (EPA) acute toxicity. |
Key Safety Insight: While the pure powder is benign, research samples often contain Sodium Azide (preservative) or Viral Particles . These additives shift the waste category from "General Chemical" to "Reactive" or "Biohazardous."
Decision Matrix: The Disposal Workflow
The following logic gate determines the correct waste stream. This self-validating system prevents the common error of mixing biological and chemical waste streams.
Figure 1: Decision logic for segregating sialic acid waste streams based on contamination status.
Detailed Disposal Protocols
Protocol A: Solid Waste (Virgin Reagent/Expired Powder)
Context: You have a vial of expired 7-deoxy-Neu5Ac or have cleaned up a dry powder spill.
-
Containment: Do not discard in the trash. Place the vial or spill debris (wipes) into a clear, wide-mouth chemical waste jar.
-
Labeling: Apply a hazardous waste label. Even if non-hazardous, label as:
-
Contents: "N-Acetyl-7-deoxyneuraminic acid, solid."
-
Hazards: Check "None" or "Non-Regulated."
-
-
Disposal Path: Route to High-Temperature Incineration .
-
Scientific Rationale: Incineration ensures complete destruction of the organic backbone, preventing any potential biological oxygen demand (BOD) loading on local water treatment facilities [1].
-
Protocol B: Aqueous Solutions (Buffers & Reagents)
Context: You have excess stock solution dissolved in PBS or water, without viral contamination.
-
Segregation: Determine if the buffer contains preservatives.
-
If Sodium Azide (<0.1%) is present: Do NOT mix with acid waste streams (risk of hydrazoic acid gas).[1] Use a dedicated "Basic/Neutral Aqueous" carboy.
-
-
Dilution Prohibition: Do not dilute to pour down the drain. While sugars are biodegradable, laboratory best practices (EPA RCRA "Cradle-to-Grave") discourage drain disposal of research chemicals to maintain strict inventory mass balance [2].
-
Container: High-density polyethylene (HDPE) carboy.
Protocol C: Bio-Contaminated Waste (Assay Residue)
Context: The reagent was used in a hemagglutination inhibition assay with Influenza C.
-
Immediate Action: The chemical nature of the sugar is now irrelevant; the biological hazard takes precedence .
-
Inactivation:
-
Solid (Plates/Tips): Place in Red Biohazard Bag.
-
Liquid (Supernatant): Treat with 10% bleach (final concentration) for 30 minutes OR collect in a biowaste carboy.
-
-
Terminal Disposal: Autoclave at 121°C, 15 psi for 30-60 minutes.
-
Expert Note: Sialic acids are heat-labile and will degrade during autoclaving, effectively neutralizing the chemical while the heat sterilizes the biological agent [3].
-
Regulatory & Environmental Compliance
EPA RCRA Classification
Under the US Resource Conservation and Recovery Act (RCRA), N-Acetyl-7-deoxyneuraminic acid is not a listed hazardous waste (F, K, P, or U lists) [2].
However, it falls under the "General Duty Clause." If discarded, it is a solid waste.
-
Waste Code: None (Non-Regulated).
-
Best Practice: Many institutions assign a placeholder code (e.g., "NR-CHEM") to track disposal costs.
Environmental Impact (BOD)
Sugars are high-BOD substances. Releasing significant quantities into wastewater can deplete oxygen in aquatic systems, harming marine life.
-
Action: Always capture liquid waste in carboys rather than sink disposal, even if local regulations technically permit sugar disposal.
Emergency Procedures: Spill Response
In the event of a powder spill (>1g):
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. Respiratory protection (N95) is recommended to avoid inhaling fine dust, which can be a nuisance irritant.
-
Dry Cleanup: Gently sweep powder into a dustpan or use a scoop. Avoid generating dust. [3]
-
Wet Wipe: Wipe the surface with a damp paper towel. The sugar is highly soluble and will dissolve easily.
-
Disposal: Place all cleanup materials into the Solid Chemical Waste container (Protocol A).
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 445063, N-Acetylneuraminic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2020). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition. Retrieved from [Link]
Sources
Personal Protective Equipment & Handling Guide: N-Acetyl-7-deoxyneuraminic Acid
Executive Safety Assessment & Hazard Profiling
N-Acetyl-7-deoxyneuraminic acid is a synthetic or semi-synthetic analog of N-Acetylneuraminic acid (Neu5Ac), the most common sialic acid. While often classified as non-hazardous under GHS criteria for the parent compound, novel analogs in drug development must be handled under the Precautionary Principle .
As a Senior Scientist, I categorize the handling risks into two distinct vectors: Biological/Chemical Safety (protecting the operator) and Compound Integrity (protecting the sample).
Risk Vector A: Operator Safety
-
Toxicity Profile: Generally low acute toxicity. However, as a sialic acid derivative, it acts as a weak acid and can cause mechanical irritation to the respiratory tract and chemical irritation to mucous membranes (eyes/nose) [1].
-
Physical Hazard: Fine crystalline powder. High risk of aerosolization during weighing.
-
Unknown Bioactivity: As a deoxy-analog, this compound may act as a metabolic inhibitor or mimetic in biological systems. Treat as a potential bioactive agent.
Risk Vector B: Compound Integrity (The "Hidden" Hazard)
-
Hygroscopic Nature: Sialic acid derivatives are prone to absorbing atmospheric moisture, leading to hydrolysis or clumping [2].
-
Static Charge: These powders are highly static-prone, leading to "flying powder" phenomena, resulting in dosing errors and cross-contamination.
PPE Matrix: The Defense System
Do not rely on generic "lab safety" rules. Use this matrix tailored for fine, bioactive organic acids.
| Component | Specification | Scientific Rationale |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Preferred over standard safety glasses. Fine powders can bypass side-shields on glasses during static discharge events. |
| Hand Protection | Nitrile Gloves (Min. 4 mil thickness) | Latex is insufficient for organic chemical handling. 4 mil provides tactile sensitivity for weighing milligram quantities while ensuring a chemical barrier. |
| Respiratory | N95 / FFP2 Respirator (or Fume Hood) | Primary Control: Handle inside a certified Chemical Fume Hood. Secondary: If hood is unavailable, an N95 is mandatory to prevent inhalation of bioactive dusts. |
| Body Defense | Lab Coat (High-neck, snap closure) | Prevents accumulation of powder on street clothes. Cotton blends reduce static buildup compared to pure synthetics. |
| Static Control | Anti-Static Wrist Strap (Recommended) | Crucial for weighing. Dissipates body charge that causes the powder to repel from the spatula. |
Operational Protocol: Step-by-Step Handling
This workflow is designed to minimize loss of precious material while maximizing safety.
Phase 1: Preparation & Engineering Controls
-
Environment: Verify Fume Hood airflow is operating at 80–100 fpm face velocity.
-
Dehumidification: If the lab humidity is >60%, use a desiccated glove box if possible. Moisture degrades this compound.
-
Static Neutralization: Place an ionizing bar or use an anti-static gun inside the weigh chamber. This is critical for 7-deoxy analogs, which are often fluffy and static-charged [3].
Phase 2: Weighing & Solubilization
-
Don PPE: Put on nitrile gloves and lab coat before opening the storage freezer.
-
Acclimatization: Remove the vial from the -20°C freezer. Do not open immediately. Allow it to reach room temperature (approx. 20 mins) inside a desiccator.
-
Why? Opening a cold vial condenses atmospheric water onto the powder, ruining the remaining stock.
-
-
Weighing:
-
Use a micro-spatula (stainless steel).
-
Tare the weighing boat.
-
Gently tap the powder. If it "flies" or sticks to the spatula, discharge with an anti-static gun.
-
-
Solubilization:
-
Dissolve immediately in the target buffer (e.g., PBS or water).
-
Note: The solution will be slightly acidic. If used for cell culture, check pH and adjust with dilute NaOH if necessary.
-
Phase 3: Decontamination & Disposal
-
Surface Cleaning: Wipe the balance area with a 10% Ethanol solution. Avoid high-concentration alcohol initially, as it can precipitate sugars; water/ethanol blends clean best.
-
Waste Stream:
-
Solid Waste: Dispose of contaminated weighing boats and gloves in "Hazardous Solid Waste" (Bioactive).
-
Liquid Waste: Collect in "Aqueous Chemical Waste." Do not pour down the sink.
-
Visualized Workflow (DOT Diagram)
The following diagram illustrates the "Safe Path" for handling N-Acetyl-7-deoxyneuraminic acid, emphasizing the critical decision points for static and moisture control.
Caption: Operational workflow emphasizing moisture control (Acclimatization) and physical handling stability (Static Neutralization).
Emergency Response Procedures
In the event of containment breach, execute the following immediately.
| Scenario | Immediate Action | Secondary Action |
| Inhalation (Dust) | Move to fresh air immediately. | Seek medical attention if coughing persists. Sialic acids are mild respiratory irritants. |
| Eye Contact | Flush with water for 15 minutes. | Remove contact lenses if present.[1][2] Consult a physician if redness develops (H319). |
| Spill (Powder) | Do not sweep dry. Cover with wet paper towels to prevent dust generation. | Wipe up wet slurry and dispose of as chemical waste. |
| Spill (Liquid) | Absorb with inert material (vermiculite/pads). | Clean area with water and detergent. |
References
-
PubChem. (n.d.). N-Acetylneuraminic acid (Compound Summary).[1][3][4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
